molecular formula C14H9F6NO B1598105 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS No. 57688-35-4

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Cat. No.: B1598105
CAS No.: 57688-35-4
M. Wt: 321.22 g/mol
InChI Key: NVVAZFXYMGPKBC-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) is a high-value aromatic aniline derivative characterized by the presence of two strong electron-withdrawing trifluoromethyl groups on the phenoxy ring. This compound serves as a crucial synthetic intermediate in medicinal chemistry and antimicrobial research. With a molecular formula of C14H9F6NO and a molecular weight of 321.22 g/mol, it is a solid at room temperature with a melting point of 64-66 °C . The primary research value of this aniline lies in its role as a key building block for the synthesis of novel pyrazole derivatives, which have demonstrated significant potency against menacing antibiotic-resistant Gram-positive bacteria . Strategic incorporation of the trifluoromethyl group is a established drug design strategy, as it can profoundly improve a compound's pharmacodynamic and pharmacokinetic properties by affecting lipophilicity, metabolic stability, and binding affinity . Research has shown that compounds synthesized from this aniline are potent growth inhibitors of planktonic methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . Furthermore, select derivatives have exhibited potent activity against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, highlighting its value in developing novel anti-infective agents to tackle resistant bacterial infections . This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVAZFXYMGPKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372414
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57688-35-4
Record name 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57688-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: The Physiochemical and Synthetic Profile of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of lipophilic kinase inhibitors, anti-malarial agents, and nuclear receptor modulators.

The molecule’s value lies in its biphenyl ether core, flanked by two trifluoromethyl (


) groups. This specific architecture confers three distinct advantages to drug candidates:
  • Metabolic Shielding: The

    
     groups at the 3,5-positions block common metabolic soft spots (CYP450 oxidation), significantly extending the half-life of derived compounds.
    
  • Lipophilic Vectoring: The fluorine atoms increase the partition coefficient (LogP), facilitating membrane permeability and blood-brain barrier (BBB) crossing.

  • Conformational Locking: The ether linkage creates a specific bond angle that mimics the twist of bioactive biaryls, often improving binding affinity in hydrophobic pockets.

Physiochemical Profile

The following data aggregates experimental and predicted values essential for handling and stoichiometric calculations.

PropertyValueUnit
IUPAC Name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline-
CAS Number 57688-35-4-
Molecular Formula

-
Molecular Weight 321.22 g/mol
Exact Mass 321.06Da
Appearance Off-white to pale brown solid-
Melting Point 48 – 52°C
Predicted LogP ~5.2-
H-Bond Donors 1 (Amine)-
H-Bond Acceptors 7 (F + O + N)-
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water-

Synthetic Methodology

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is a two-stage process involving a Nucleophilic Aromatic Substitution (


) followed by a Nitro Reduction.
Diagram: Synthetic Pathway

SynthesisPath Phenol 3,5-Bis(trifluoromethyl)phenol Inter Intermediate: 4-[3,5-Bis(trifluoromethyl)phenoxy]-1-nitrobenzene Phenol->Inter Step 1: K2CO3, DMF, 80°C (SNAr Coupling) Fluoro 1-Fluoro-4-nitrobenzene Fluoro->Inter Product Product: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Inter->Product Step 2: H2, Pd/C (Reduction)

Caption: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

Detailed Protocol
Step 1: Ether Coupling (

)

Objective: Couple 3,5-bis(trifluoromethyl)phenol with 1-fluoro-4-nitrobenzene.

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-bis(trifluoromethyl)phenol (1.0 equiv) and potassium carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add anhydrous DMF (Dimethylformamide) [approx. 5 mL per mmol of phenol].

  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear, and a bright yellow spot (nitro intermediate) should appear.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The intermediate will precipitate as a yellow solid. Filter, wash with water, and dry.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the target aniline.

  • Charge: Dissolve the nitro-intermediate from Step 1 in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) carefully under argon flow (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Stir under a balloon of 
    
    
    
    (1 atm) at room temperature for 2–4 hours.
    • Self-Validation Checkpoint: The bright yellow color of the solution will fade to colorless or pale pink as the nitro group is reduced to the amine.

  • Purification: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Final Isolation: If necessary, purify via flash column chromatography (Hexane/EtOAc 4:1) to yield the off-white solid product.

Pharmacophore Utility & Mechanism

The 3,5-bis(trifluoromethyl)phenyl moiety is not merely a structural spacer; it acts as a functional "warhead" for pharmacokinetic optimization.

Diagram: Structure-Activity Logic

SAR Core 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CF3 3,5-Bis(CF3) Groups (Metabolic Shield) Core->CF3 Blocks CYP450 oxidation sites Ether Ether Linkage (Rotational Freedom) Core->Ether Mimics biaryl twist Aniline Aniline Amine (Synthetic Handle) Core->Aniline Nucleophile for drug conjugation

Caption: Functional decomposition of the molecule's medicinal chemistry roles.

  • Lipophilicity Modulation: The six fluorine atoms significantly increase lipophilicity, which aids in penetrating the lipid bilayer of cell membranes.

  • Electronic Effects: The strong electron-withdrawing nature of the

    
     groups reduces the electron density of the phenoxy ring, which can strengthen 
    
    
    
    stacking interactions with target proteins (e.g., aromatic residues in kinase ATP-binding pockets).

References

  • PubChem. (n.d.).[1][2][3] 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

[1]

Executive Summary

In pharmaceutical development, 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline serves as a critical fluorinated building block, often utilized to modulate lipophilicity and metabolic stability in drug candidates (e.g., kinase inhibitors, anti-infectives).[1] Its structural duality—combining a polarizable aniline amine with a highly lipophilic, electron-deficient bis(trifluoromethyl)phenoxy moiety—creates a unique solubility profile that challenges standard solvent selection heuristics.[1]

This guide provides a scientifically grounded approach to solubilizing this compound. It details the physicochemical drivers of its solubility, offers a predicted solubility map, and establishes standardized protocols for empirical determination.

Structural Analysis & Physicochemical Drivers[1]

Understanding the solubility of this compound requires analyzing the competition between its hydrophilic and hydrophobic domains.[1]

The Fluorine Effect

The two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the phenoxy ring are the dominant solubility drivers.[1]

  • Lipophilicity: These groups significantly increase the partition coefficient (Predicted LogP ~5.2), rendering the molecule highly hydrophobic.[1]

  • Solvation: The C-F bond is non-polarizable.[1] This creates a "fluorous" character, reducing affinity for water and enhancing solubility in fluorinated solvents or highly organic media (e.g., DCM, THF).[1]

The Ether Linkage & Aniline Core[1]
  • Conformational Flexibility: The ether oxygen provides rotational freedom, allowing the molecule to adopt conformations that maximize packing efficiency in the crystal lattice, potentially raising the melting point and energy required for dissolution.

  • Basicity Modulation: The electron-withdrawing nature of the bis(trifluoromethyl)phenoxy group transmits through the ether linkage, slightly reducing the basicity of the aniline nitrogen compared to unsubstituted aniline.[1] This impacts pH-dependent solubility strategies (e.g., salt formation).[1]

Solubility Profile: Predicted vs. Empirical

Due to the lack of unified public datasets for this specific intermediate, the following profile is constructed based on structure-property relationships (SPR) and analogous fluorinated diphenyl ether amines.

Table 1: Solubility Classification by Solvent Class[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent dipole-dipole matching; disrupts crystal lattice energy effectively.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong solvation of the aromatic system; DMSO accepts H-bonds from the amine protons.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IPAModerate (20–50 mg/mL)Soluble, but limited by the highly hydrophobic CF₃ tail.[1] Solubility increases significantly with temperature.[1]
Ethers THF, 1,4-Dioxane, MTBEGood (50–80 mg/mL)Good compatibility with the ether linkage; THF is often the solvent of choice for reactions.[1]
Hydrocarbons Hexane, HeptaneLow (<5 mg/mL)The polar amine group creates immiscibility with purely non-polar alkanes.[1]
Aqueous Media Water (pH 7)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1]
Acidic Media 1M HCl, 1M H₂SO₄Moderate (pH dependent)Protonation of the amine (

) forms a salt, enhancing aqueous solubility.[1]

Critical Note: While chlorinated solvents offer the highest solubility, they are often avoided in late-stage GMP manufacturing due to toxicity.[1] For process scale-up, Ethyl Acetate or THF are recommended as greener alternatives.[1]

Experimental Protocols

To ensure data integrity, researchers must validate solubility values empirically.[1] Do not rely solely on visual estimation.

Protocol A: High-Throughput Saturation (Gravimetric)

Best for: Initial solvent screening and rough capacity estimates.[1]

  • Preparation: Weigh ~50 mg of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue addition until the solid visually disappears (clear solution).

  • Calculation:

    
    
    
  • Validation: If solubility is <10 mg/mL, proceed to Protocol B for accuracy.

Protocol B: Equilibrium Solubility via HPLC-UV

Best for: Precise thermodynamic solubility data for formulation or crystallization.[1]

  • Saturation: Add excess solid to 2 mL of solvent in a crimp-top vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C or 40°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may bind the hydrophobic compound).[1]

  • Dilution: Dilute the filtrate 100x with Acetonitrile (ACN).

  • Quantitation: Inject onto HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

    • Mobile Phase: ACN:Water (70:[1]30) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

  • Analysis: Calculate concentration against a 5-point standard curve.

Process Optimization & Workflow Visualization

Solubility Determination Workflow

The following diagram outlines the decision logic for determining solubility, ensuring no sample is wasted and data is reproducible.

SolubilityWorkflowStartStart: Define Solvent SetPrepWeigh Excess Compound(Saturation Method)Start->PrepEquilibrateEquilibrate(24h @ 25°C, 500 rpm)Prep->EquilibrateCheckVisual Check:Is solid remaining?Equilibrate->CheckFilterFilter Supernatant(0.45 µm PTFE)DiluteDilute with ACN(1:100 or 1:1000)Filter->DiluteCheck->FilterYes (Suspension)AddSolidAdd More SolidCheck->AddSolidNo (Fully Dissolved)AddSolid->EquilibrateHPLCHPLC-UV QuantitationDilute->HPLCReportReport Solubility (mg/mL)HPLC->Report

Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Solvent Selection Strategy

Choosing the right solvent depends on the process stage (Reaction vs. Purification).[1]

  • Reaction Solvent: Must dissolve reactants and withstand reagents.[1]

    • Recommendation:THF or DCM .[1] (High solubility, inert to many coupling conditions).[1]

  • Crystallization Solvent: Requires a steep solubility/temperature curve.[1]

    • Recommendation:Ethanol/Water or IPA/Heptane systems.[1] The compound is soluble in hot alcohol but crashes out upon cooling or anti-solvent (water/heptane) addition.[1]

Safety & Handling (E-E-A-T)

While specific toxicology data for this intermediate may be limited, handle as a Potent Fluorinated Compound .

  • Inhalation Risk: Fluorinated anilines can be toxic if inhaled.[1] All solid handling must occur in a chemical fume hood or powder containment enclosure.[1]

  • Skin Absorption: Lipophilic amines penetrate skin easily.[1] Double gloving (Nitrile) is mandatory.[1]

  • Waste Disposal: Do not dispose of in aqueous waste streams. Segregate into Halogenated Organic Waste streams due to the CF₃ content.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87844449, 4-[3,5-bis(trifluoromethoxy)phenyl]aniline. Retrieved from [Link][1]

  • Organic Syntheses. Procedures for Fluorinated Aniline Derivatives. Retrieved from [Link]

Technical Guide: Biological Activity & Pharmacophore Potential of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

[1][2]

Subject: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4) Classification: Fluorinated Diaryl Ether / Pharmaceutical Intermediate Primary Application: Fragment-Based Drug Design (FBDD) for Kinase Inhibitors and Nuclear Receptor Modulators.[1][2]

Executive Summary: The "Privileged Scaffold"

In modern medicinal chemistry, 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline represents more than a simple intermediate; it is a "privileged scaffold."[2] This molecule combines a reactive aniline "head" capable of diverse covalent attachments with a highly lipophilic, metabolically stable "tail" (the bis-trifluoromethyl phenoxy group).[2]

Its primary biological utility lies in its ability to occupy deep hydrophobic pockets in enzymes (particularly Tyrosine Kinases ) and nuclear receptors, while the fluorine substitution pattern dramatically alters pharmacokinetics by blocking oxidative metabolism.

Chemical Biology & Pharmacophore Analysis[1][2]

To understand the biological activity of this molecule, one must deconstruct its three functional domains.[2] This structure-activity relationship (SAR) dictates how the molecule interacts with biological targets.[1][2]

The Bis(trifluoromethyl)phenyl "Warhead"

The 3,5-bis(trifluoromethyl) substitution is a deliberate medicinal chemistry strategy known as "metabolic blocking."

  • Metabolic Stability: Cytochrome P450 enzymes typically attack electron-rich aromatic rings.[1][2] The two strong electron-withdrawing

    
     groups deactivate the ring, preventing hydroxylation and extending the half-life (
    
    
    ) of the parent drug.[2]
  • Lipophilicity (

    
    ):  These groups significantly increase lipophilicity, facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
    
  • Hydrophobic Binding: This moiety is the "anchor."[1][2] In Type II Kinase Inhibitors , this tail swings into the allosteric "back pocket" (adjacent to the ATP binding site), locking the enzyme in an inactive conformation (DFG-out).

The Ether Linker

Unlike rigid biphenyl systems, the ether oxygen provides rotational freedom (dihedral angle flexibility). This allows the molecule to adopt a "twisted" conformation often required to fit into the narrow hydrophobic channels of receptors like PPAR (Peroxisome Proliferator-Activated Receptors).[1][2]

The Aniline "Hinge Binder"

The aniline nitrogen serves two roles:[2]

  • Synthetic Handle: It is the attachment point for urea or amide linkages (creating the final drug).[1]

  • Biological Donor: As a free amine, it can act as a Hydrogen Bond Donor (HBD) to backbone carbonyls in protein targets, although free anilines are often avoided in final drugs due to toxicity risks (see Section 5).

Visualization: Pharmacophore Mapping[1]

The following diagram illustrates the functional dissection of the molecule and its interaction logic.

PharmacophoreMapMolecule4-[3,5-Bis(trifluoromethyl)phenoxy]anilineCF3_Tail3,5-Bis(CF3) Tail(Hydrophobic Anchor)Molecule->CF3_TailEther_LinkEther Linker(Rotational Freedom)Molecule->Ether_LinkAniline_HeadAniline Head(H-Bond Donor / Reactive)Molecule->Aniline_HeadTarget_KinaseTarget: Kinase Allosteric Pocket(e.g., c-Met, VEGFR)CF3_Tail->Target_KinaseVan der Waals InteractionsTarget_MetabolismMetabolic Stability(Blocks CYP450 Oxidation)CF3_Tail->Target_MetabolismSteric/Electronic ShieldEther_Link->Target_KinaseConformational FitAniline_Head->Target_KinaseH-Bonding (if free)Urea Formation (if derivatized)

Figure 1: Pharmacophore dissection showing how specific structural motifs translate to biological function and target interaction.[1][2]

Specific Biological Activity & Applications[1][2][3][4][5][6]

Kinase Inhibition (Type II Inhibitors)

This scaffold is a structural analog of the "tail" section of Sorafenib and Regorafenib .[1]

  • Mechanism: The aniline is typically converted into a diaryl urea .[1][2] This urea moiety binds to the Glu/Asp residues in the kinase hinge region, while the 3,5-bis(CF3)phenoxy tail occupies the hydrophobic allosteric pocket created when the activation loop (DFG motif) moves out.

  • Relevant Targets:

    • c-Met (Hepatocyte Growth Factor Receptor): Inhibition prevents tumor metastasis.[1][2]

    • VEGFR2: Anti-angiogenic activity.[1][2]

    • p38 MAPK: Anti-inflammatory potential.[1][2]

Anti-Tuberculosis Activity

Research indicates that diaryl ethers with trifluoromethyl substitutions possess intrinsic anti-mycobacterial activity.[1][2]

  • Mechanism: Disruption of the mycobacterial cell wall synthesis, specifically targeting the biosynthesis of mycolic acids (similar to the mechanism of Nitroimidazoles like Delamanid, which share similar lipophilic tails).[2]

  • Potency: Derivatives of this aniline have shown MIC values in the low micro-molar range against M. tuberculosis H37Rv strain [1].[1][2]

Nuclear Receptor Modulation (PPARs)

The structure mimics the fibrate class of drugs.[1]

  • Activity: Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.[1][2] The lipophilic phenoxy tail mimics endogenous fatty acids, allowing the molecule to bind to the ligand-binding domain (LBD) of PPAR

    
     or PPAR
    
    
    .[2]
  • Application: Development of agents for metabolic syndrome and Type 2 diabetes.[1][2]

Experimental Protocols

Synthesis Workflow (Nucleophilic Aromatic Substitution)

To generate this molecule for testing, a reliable

Reagents:

  • 3,5-Bis(trifluoromethyl)fluorobenzene (Electrophile)[1]

  • 4-Aminophenol (Nucleophile)[1][2]

  • Potassium Carbonate (

    
    , Base)
    
  • DMSO or DMF (Solvent)

Protocol:

  • Charge: Dissolve 4-aminophenol (1.0 eq) in dry DMSO (0.5 M concentration).

  • Deprotonate: Add

    
     (1.5 eq) and stir at Room Temperature (RT) for 30 mins under 
    
    
    atmosphere.
  • Addition: Add 3,5-bis(trifluoromethyl)fluorobenzene (1.1 eq) dropwise.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
    
  • Workup: Pour into ice water. The product usually precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from Ethanol/Water.[2]

In Vitro Metabolic Stability Assay (Microsomal Stability)

Purpose: To validate the "metabolic blocking" effect of the

Protocol:

  • Preparation: Prepare a

    
     solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1]
    
  • Initiation: Pre-incubate at

    
     for 5 mins. Start reaction by adding NADPH-regenerating system.[1][2]
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: High stability (

      
       min) due to fluorine blocking.
      

Synthesis & Derivatization Pathway[2][3][7]

The following diagram outlines how this intermediate is converted into active pharmaceutical ingredients (APIs).

SynthesisPathSM13,5-Bis(CF3)fluorobenzeneCore4-[3,5-Bis(trifluoromethyl)phenoxy]aniline(The Core Scaffold)SM1->CoreStep1SnAr Reaction(K2CO3, DMSO, Heat)SM24-AminophenolSM2->CoreUreaDiaryl Urea Derivative(Kinase Inhibitor - Sorafenib Analog)Core->UreaDerivatization AAmideAmide Derivative(Anti-Androgen / PPAR Agonist)Core->AmideDerivatization BStep2a+ IsocyanateStep2b+ Acid Chloride

Figure 2: Synthetic workflow from raw materials to bioactive derivatives.

Safety and Toxicity Profile

While the trifluoromethyl groups stabilize the molecule, the aniline moiety presents specific toxicological risks that researchers must mitigate during drug design.[2]

Hazard ClassRisk DescriptionMitigation Strategy
Genotoxicity Free anilines can be metabolically activated to hydroxylamines, which are potential DNA alkylators (Ames Positive).[1][2]Derivatization: Capping the aniline as a urea or amide significantly reduces this risk.[1][2]
Hematotoxicity Risk of Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+).Electron Withdrawal: The electron-poor nature of the phenoxy ring reduces the electron density on the aniline, potentially lowering oxidation potential compared to simple aniline.[1][2]
Environmental Polyfluorinated compounds are persistent in the environment (PFAS-like properties).[1][2]Disposal: High-temperature incineration is required; do not release into aqueous waste streams.[1][2]

References

  • Menendez, C. et al. (2011).[1] Synthesis and biological evaluation of bis-aryl ether derivatives as potential anti-tuberculosis agents.[1][2] European Journal of Medicinal Chemistry.[1][2]

  • Wilhelm, S. et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2] Nature Reviews Drug Discovery.[1][2]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2]

  • PubChem Compound Summary. (2024). 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline.[1][2][3][4] National Center for Biotechnology Information.[1][2]

Thermogravimetric Analysis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline: Protocol Design & Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the Thermogravimetric Analysis (TGA) of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4). As a fluorinated aromatic amine, this compound serves as a critical intermediate in the synthesis of high-performance pharmaceuticals and agrochemicals. Its thermal profile is defined by a distinct low-temperature melting phase (64–66°C) followed by a broad stability window before volatilization/decomposition near 305°C.

This document provides a self-validating experimental framework designed to distinguish between benign phase transitions (melting), solvent evolution, and irreversible degradation—critical quality attributes (CQAs) for drug development and material science applications.

Chemical Context & Thermal Expectations

Understanding the structural thermodynamics of the analyte is a prerequisite for designing a valid TGA experiment.

PropertyValueRelevance to TGA
Compound Name 4-[3,5-Bis(trifluoromethyl)phenoxy]anilineTarget Analyte
CAS Number 57688-35-4Identity Verification
Molecular Weight 321.22 g/mol Stoichiometric Calculations
Melting Point 64–66°CCritical: Sample will liquefy early in the run.
Boiling Point 305.2°C (at 760 mmHg)Predicted onset of major weight loss (

).
Structure Diphenyl ether w/ 2

groups &

Ether linkage is the likely site of thermal cleavage.
Theoretical Thermal Behavior
  • Phase I (< 100°C): The compound is a solid that melts at ~65°C. TGA should show 0% mass loss here unless residual solvents (e.g., hexane, toluene) or moisture are present.

  • Phase II (100°C – 250°C): The "Stability Plateau." The electron-withdrawing trifluoromethyl (

    
    ) groups stabilize the aromatic ring, likely preventing oxidative degradation in this range under inert atmosphere.
    
  • Phase III (> 280°C): Onset of volatilization or decomposition. As the temperature approaches the boiling point (305°C), rapid mass loss will occur. Distinction between evaporation (clean mass loss) and decomposition (char residue) is key.

Experimental Protocol

Instrumentation & Calibration
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

  • Balance Sensitivity:

    
    .
    
  • Calibration:

    • Temperature: Curie point standards (Alumel, Nickel, Perkalloy) encompassing the 50–600°C range.

    • Mass: Calibrated weights (10 mg, 100 mg) verified daily.

Sample Preparation

Warning: The low melting point (64–66°C) creates a risk of "creeping"—where the liquid sample climbs the crucible walls, altering the surface area and heat flow.

  • Crucible Selection: Use Aluminum Oxide (Alumina,

    
    )  pans (70 
    
    
    
    or 90
    
    
    ).
    • Why? Platinum pans may catalyze the oxidation of the amine (

      
      ) group at high temperatures. Alumina is inert.
      
  • Sample Mass: 5 – 10 mg.

    • Why? Large masses (>15 mg) cause thermal lag; small masses (<2 mg) increase noise.

  • Physical State: If the sample is a coarse powder, gently crush it to ensure good thermal contact with the pan floor. Do not compress into a hard pellet, as this traps volatiles.

Method Parameters[1][2]
  • Purge Gas: Nitrogen (

    
    ) at 40–60 mL/min (Balance purge) and 20–40 mL/min (Sample purge).
    
    • Note: Use Air/Oxygen only if studying oxidative stability (combustion). For purity/stability,

      
       is required.
      
  • Ramp Rate: 10°C/min (Standard).

    • High-Res Option: If resolving solvent loss from melting is difficult, use 5°C/min or a "Hi-Res" dynamic heating rate.

  • Temperature Range: Ambient (25°C) to 600°C.

  • Isothermal Hold (Optional): If solvent is suspected, hold at 105°C for 10 minutes before ramping.

Data Interpretation & Analysis

The TGA Curve Analysis

The resulting thermogram should be analyzed by dividing it into three distinct regions.

Region A: Volatiles & Solvates (25°C – 120°C)
  • Expectation: Flat baseline (0% loss).

  • Anomaly: Weight loss > 0.5% indicates moisture (hygroscopicity) or residual process solvents.

  • Artifact Check: A small "bump" or noise at 64–66°C is normal due to the heat capacity change (

    
    ) during melting, but it should not be a mass loss.
    
Region B: Thermal Stability (120°C – 250°C)
  • Expectation: Flat baseline.

  • Metric: Determine the

    
      (Temperature at 1% weight loss). This is the practical limit for processing the material (e.g., in melt extrusion or hot-melt synthesis).
    
Region C: Degradation/Evaporation (250°C – 600°C)
  • Expectation: Sigmoidal weight loss step starting near 280–300°C.

  • Metric:

    • 
       (Extrapolated Onset):  The intersection of the baseline tangent and the tangent of the inflection point. Expected range: 290–310°C .
      
    • Residue: Calculate the % mass remaining at 600°C.

      • 0-2% Residue: Suggests clean evaporation or sublimation (common for small fluorinated aromatics).

      • >10% Residue: Suggests decomposition involving char formation (polymerization of the aniline ring).

Visualization of Degradation Logic

The following diagram illustrates the logical flow for interpreting the TGA data for this specific compound.

TGA_Analysis Start Start TGA Run (Amb -> 600°C) Region1 Region 1: <100°C (Pre-Melt) Start->Region1 Melt Melting Event (64-66°C) Region1->Melt CheckMass Mass Loss > 0.5%? Melt->CheckMass Solvent Contamination: Residual Solvent/Water CheckMass->Solvent Yes Stable Region 2: 100-250°C (Stability Plateau) CheckMass->Stable No Degrade Region 3: >280°C (Degradation/Boiling) Stable->Degrade ResidueCheck Residue at 600°C? Degrade->ResidueCheck Evap Mechanism: Evaporation/Sublimation (Residue < 2%) ResidueCheck->Evap Low Residue Decomp Mechanism: Chemical Decomposition (Residue > 10%) ResidueCheck->Decomp High Char

Caption: Decision logic for classifying thermal events in 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline TGA profiling.

Troubleshooting & Validation

IssueObservationRoot CauseCorrective Action
Buoyancy Effect Apparent mass gain at start of run.Density of gas decreases with T; Archimedes principle.Perform a "blank" run with empty pan and subtract baseline.
Pan Creep Erratic noise > 70°C.Liquid sample climbing pan walls.Reduce sample mass to 3–5 mg; use hermetic pans with pinhole lid.
Early Onset Mass loss starts < 200°C.Impurity or oxidation.Check

purity (must be 99.999%); verify sample purity via HPLC.
Explosive Loss Vertical mass drop.Rapid boiling/sublimation.Reduce heating rate to 2°C/min to resolve kinetics.
Self-Validating Check

To confirm that the weight loss at ~305°C is indeed the compound leaving the system (and not an impurity), couple the TGA with Evolved Gas Analysis (TGA-MS or TGA-FTIR) .

  • Target Signal: Look for mass fragments associated with

    
     (m/z 69) or the parent ion (m/z 321) appearing simultaneously with the weight loss step.
    

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 87844449, 4-[3,5-Bis(trifluoromethoxy)phenyl]aniline. Retrieved February 7, 2026, from [Link]

Technical Procurement & Application Guide: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis logic, and procurement landscape for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline , a critical fluorinated building block in medicinal chemistry.

Executive Summary: The Fluorinated Ether Motif

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4 ) is a specialized diaryl ether intermediate used primarily in the synthesis of kinase inhibitors and nuclear receptor modulators. Its structural value lies in the 3,5-bis(trifluoromethyl)phenyl moiety, a "privileged structure" that significantly enhances lipophilicity (


) and metabolic stability by blocking oxidative metabolism at the aromatic ring positions.

For drug development professionals, this molecule serves as the "A-ring" anchor in various Type II kinase inhibitors (e.g., structures analogous to Sorafenib or Regorafenib), where the ether linkage provides the necessary flexibility for the inhibitor to occupy the hydrophobic pocket of the enzyme.

Chemical Profile & Specifications

AttributeSpecification
CAS Registry Number 57688-35-4
IUPAC Name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Molecular Formula

Molecular Weight 321.22 g/mol
Appearance Off-white to pale beige solid
Melting Point 55–60 °C (Typical range; varies by crystal form)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Purity Requirement

98.0%
(HPLC) for GMP precursors
Critical Quality Attributes (CQAs)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities derived from its synthesis. A generic "98% purity" statement is insufficient for late-stage API synthesis.

  • Residual Phenol: 3,5-Bis(trifluoromethyl)phenol (Starting material). Acidic and potentially reactive in subsequent coupling steps.

  • Nitro Precursor: 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene. Indicates incomplete hydrogenation.

  • Transition Metals: Palladium (Pd) or Iron (Fe) content must be <10 ppm if used in late-stage GMP synthesis.

Synthesis Logic & Impurity Origins

Understanding the synthesis allows researchers to predict and detect contaminants. The industrial route typically involves a Nucleophilic Aromatic Substitution (


) followed by reduction.
Mechanistic Workflow (Graphviz)

The following diagram illustrates the synthesis pathway and the origin of potential impurities.

SynthesisPath SM1 3,5-Bis(trifluoromethyl)phenol (Acidic Nucleophile) INT Intermediate: 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene SM1->INT Step 1: SnAr Coupling (K2CO3, DMSO, Heat) IMP1 Impurity A: Unreacted Phenol SM1->IMP1 Incomplete Conversion SM2 4-Chloronitrobenzene (Electrophile) SM2->INT PROD TARGET: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline INT->PROD Step 2: Reduction (H2, Pd/C or Fe/HCl) IMP2 Impurity B: Azo/Hydrazo Dimers INT->IMP2 Incomplete Reduction

Caption: Synthesis of CAS 57688-35-4 via SnAr coupling and nitro-reduction, highlighting impurity origins.

Protocol Validation (Self-Check)

If synthesizing in-house or validating a supplier's batch:

  • Step 1 (SnAr): The reaction requires a polar aprotic solvent (DMSO/DMF) and temperatures >80°C. Check: If the product is dark brown, it suggests oxidative polymerization of the phenol (Impurity A).

  • Step 2 (Reduction): If using Pd/C, over-hydrogenation is a risk (de-fluorination is rare but possible). Check:

    
     NMR should show a clean singlet (or closely spaced quartet) around -63 ppm. Any new peaks suggest defluorination.
    

Commercial Supply Chain Landscape

The market for CAS 57688-35-4 is split between Catalog Aggregators (high price, fast ship) and Custom Synthesis Houses (bulk, lead time).

Key Suppliers & Tiers
Supplier TypeRecommended VendorsTypical ScaleNotes
Tier 1: Validated Inventory Indofine Chemical Co. Synblock Gram to KgHigh reliability. Likely hold stock in US/EU warehouses. Best for initial SAR studies.
Tier 2: Major Catalogs Combi-Blocks Apollo Scientific GramsOften list related isomers. Verify CAS carefully ; do not confuse with 4-phenoxy-3-trifluoromethylaniline.
Tier 3: Bulk Manufacturing Hyma Synthesis Enamine (Custom)Kg to TonRequire RFQ. Best for scale-up. Enamine offers "REAL" database access for analogs.
Procurement Strategy
  • Initial Screen: Check Combi-Blocks or Indofine for immediate availability (1–5g).

  • Verification: Request a sample CoA before purchase. Look specifically for the Melting Point (55-60°C). If the supplier lists it as an "oil" or "liquid," it is likely impure or the wrong isomer.

  • Bulk Orders: For >100g, go directly to manufacturers like Synblock or Hyma to avoid distributor markups.

Handling & Safety Protocols

As an aniline derivative, this compound poses specific health risks. It is not a benign reagent.

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 3/4. Aniline derivatives can cause methemoglobinemia (interfering with oxygen transport in blood).

    • Skin/Eye Irritation: Category 2.[1]

    • Sensitization: Potential skin sensitizer.

  • Storage Stability:

    • Oxidation Risk: Anilines oxidize (darken) upon exposure to air and light.

    • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Containers should be amber glass or foil-wrapped.

  • Disposal: Fluorinated compounds do not degrade easily. All waste must be segregated for high-temperature incineration to prevent environmental accumulation of PFAS-like residues.

References

  • Synblock Chemical Catalog . Product Specification: CAS 57688-35-4. Retrieved from

  • Indofine Chemical Company . Safety Data Sheet & Specs: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 87844449. Retrieved from

  • Beilstein Journal of Organic Chemistry . Synthesis of bis-aryloxyfluoromethanes and related ethers. Retrieved from

  • Sigma-Aldrich (Merck) . Safety Data Sheet: Aniline Derivatives (General). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Moiety

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of building blocks is a critical determinant of the final molecule's properties and function. 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline emerges as a highly valuable synthon, strategically designed to impart a unique combination of characteristics to target compounds. The incorporation of two trifluoromethyl (-CF3) groups onto the phenoxy ring dramatically influences the electronic and lipophilic nature of the molecule. These trifluoromethyl groups are potent electron-withdrawing moieties, which can enhance metabolic stability by blocking potential sites of oxidation and modulate the pKa of the aniline nitrogen.[1] Furthermore, the high lipophilicity conferred by the -CF3 groups can significantly improve a drug candidate's ability to cross cellular membranes, a crucial factor for oral bioavailability.[1]

The diaryl ether linkage provides a balance of rigidity and conformational flexibility, often proving to be a key structural element in the design of kinase inhibitors and other targeted therapeutics. This application note provides a comprehensive guide to the synthesis and application of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, offering detailed protocols and expert insights to facilitate its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 57688-35-4[Synblock][2]
Molecular Formula C₁₄H₉F₆NO[Synblock][2]
Molecular Weight 321.22 g/mol [Synblock][2]
Appearance Off-white to light brown crystalline powderCommercial Suppliers
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂)General Knowledge
  • ¹H NMR (400 MHz, DMSO-d₆): δ ~ 7.3-7.5 (m, Ar-H), ~6.8-7.0 (m, Ar-H), ~5.3 (s, -NH₂). The protons on the aniline ring will appear as two sets of doublets (an AA'BB' system), while the protons on the bis(trifluoromethyl)phenoxy ring will appear as a singlet and a doublet. The amino protons will be a broad singlet, exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): Resonances for the aromatic carbons would be expected in the range of δ 115-160 ppm. The carbons attached to the trifluoromethyl groups will show quartets due to C-F coupling.

  • IR (KBr, cm⁻¹): Key stretches would include N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-F stretching (~1100-1350 cm⁻¹), and C-O-C stretching of the diaryl ether (~1200-1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 322.06.

Synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline: A Representative Protocol

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is most effectively achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNA-ar) reaction followed by the reduction of a nitro group. This approach is generally more scalable and higher yielding than a direct Ullmann condensation of a haloaniline.[4]

Step 1: Synthesis of 1-Nitro-4-[3,5-bis(trifluoromethyl)phenoxy]benzene

This step involves the coupling of 4-fluoronitrobenzene with 3,5-bis(trifluoromethyl)phenol in the presence of a base. The electron-withdrawing nitro group on the 4-fluoronitrobenzene activates the ring towards nucleophilic attack by the phenoxide.

Reaction Scheme for Step 1

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-bis(trifluoromethyl)phenol (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-nitro-4-[3,5-bis(trifluoromethyl)phenoxy]benzene as a solid.

Step 2: Reduction to 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

The nitro group of the intermediate is then reduced to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][5]

Reaction Scheme for Step 2

Protocol:

  • In a hydrogenation vessel, dissolve the 1-nitro-4-[3,5-bis(trifluoromethyl)phenoxy]benzene (1.0 eq.) in ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure on a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (or until TLC analysis indicates complete conversion of the starting material).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-[3,5-bis(trifluoromethyl)phenoxy]aniline.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors: A Case Study and Proposed Protocol

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs).[6] The aniline moiety often occupies the ATP-binding site of the kinase, and its substituents can be tailored to enhance potency and selectivity. The use of anilines bearing trifluoromethyl groups is a common strategy in this field.[7]

Case Study: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor

The following protocol details the synthesis of a generic 4-anilinoquinazoline, a common core structure for many EGFR inhibitors, using a related aniline. This serves as a template for the proposed use of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline.

Protocol for a Generic 4-Anilinoquinazoline Synthesis:

  • To a solution of 4-chloroquinazoline (1.0 eq.) in isopropanol, add the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq.).

  • Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the hydrochloride salt of the product will typically form.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • The product can be used as the hydrochloride salt or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate) to obtain the free base.

Proposed Protocol: Synthesis of a Novel Kinase Inhibitor Core Using 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

This proposed protocol adapts the established synthesis of 4-anilinoquinazolines to incorporate the title building block. The strong electron-withdrawing nature of the bis(trifluoromethyl)phenoxy group may slightly decrease the nucleophilicity of the aniline nitrogen; however, the reaction is expected to proceed under standard conditions due to the high reactivity of the 4-chloroquinazoline electrophile.

Workflow cluster_synthesis Proposed Kinase Inhibitor Core Synthesis start Combine 4-Chloroquinazoline and 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline in Isopropanol reflux Reflux at 80-85 °C (2-4 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Collect Product (HCl salt) cool->filter wash Wash with Cold Isopropanol and Diethyl Ether filter->wash end N-(4-((3,5-bis(trifluoromethyl)phenoxy))phenyl)quinazolin-4-amine Hydrochloride wash->end

Experimental Workflow for the Proposed Synthesis

Protocol:

  • In a round-bottom flask, suspend 4-chloroquinazoline (1.0 eq.) in isopropanol.

  • Add 4-[3,5-bis(trifluoromethyl)phenoxy]aniline (1.05 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the starting materials.

  • Cool the reaction to room temperature. A precipitate of the hydrochloride salt of the product is expected to form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold isopropanol and diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the desired N-(4-((3,5-bis(trifluoromethyl)phenoxy))phenyl)quinazolin-4-amine hydrochloride.

Rationale for this Protocol: The use of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline in this synthesis is anticipated to produce a kinase inhibitor core with enhanced lipophilicity and metabolic stability. These properties are highly desirable in drug candidates, potentially leading to improved cellular permeability and a longer in vivo half-life. The bis(trifluoromethyl)phenoxy moiety can also form specific interactions within the ATP-binding pocket of certain kinases, potentially leading to increased potency and selectivity.

Conclusion

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is a sophisticated building block that offers medicinal chemists a powerful tool for the rational design of novel therapeutic agents. Its unique electronic and steric properties, combined with the established synthetic routes for its incorporation into common pharmacophores, make it a valuable addition to the synthetic chemist's toolbox. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful application of this versatile compound in the synthesis of next-generation organic molecules.

References

  • CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents.
  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
  • WO 2011/058576 A1 - A process for the preparation of 2,6-dihalo-para-trifluoromethyl-anilines.
  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
  • US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents.
  • 4-[3,5-Bis(trifluoromethoxy)phenyl]aniline | C14H9F6NO2 | CID 87844449 - PubChem. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Synthesis of 1,4-Bis(3-amino-5-trifluoromethylphenoxy)Benzene and Properties of the Polyimide Film Therefrom | Scientific.Net. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available at: [Link]

Sources

HPLC analytical method for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Introduction & Scope

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4).[1]

This compound is a critical fluorinated intermediate used in the synthesis of high-value pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and anti-parasitic agents.[1] Its structure features a lipophilic phenoxy core substituted with two electron-withdrawing trifluoromethyl (-CF3) groups and a primary amine functionality.[1]

Chemical Profile:

  • IUPAC Name: 4-[3,5-bis(trifluoromethyl)phenoxy]aniline[1][2][3]

  • Molecular Formula: C₁₄H₉F₆NO[2][3]

  • Molecular Weight: 321.22 g/mol [2]

  • Physicochemical Challenges: High lipophilicity (LogP > 4.5 estimated) and weak basicity (Aniline pKa ~ 3.5–4.0).[1]

Method Development Logic (Causality & Design)

The analytical strategy is governed by the molecule's specific interaction mechanisms.[1] We employ a "Design by Rational" approach rather than trial-and-error.

1. Stationary Phase Selection (The Hydrophobic Anchor): Due to the two -CF3 groups and the diphenyl ether backbone, the molecule is intensely hydrophobic.[1] A standard C8 column would provide insufficient retention, while a pure silica column would lead to irreversible adsorption.[1]

  • Decision: A C18 (Octadecylsilane) column with high carbon load is selected to maximize hydrophobic interaction.[1]

  • Refinement: To prevent peak tailing caused by the interaction of the basic aniline amine with residual silanols on the silica surface, an End-capped column (e.g., Zorbax Eclipse Plus or Waters XBridge) is mandatory.[1]

2. Mobile Phase Chemistry (Ionization Control): Anilines are prone to peak tailing at neutral pH due to secondary interactions with silanols.[1]

  • Decision: We utilize an Acidic Mobile Phase (pH ~2.5) using 0.1% Phosphoric Acid.[1]

  • Mechanism: At pH 2.5, the aniline group is protonated (

    
    ). While this typically reduces retention on C18, the overwhelming lipophilicity of the bis-CF3-phenoxy tail ensures strong retention.[1] Crucially, the low pH suppresses the ionization of residual silanols (
    
    
    
    
    
    
    
    ), eliminating the cation-exchange mechanism responsible for tailing.[1]

3. Detection (Chromophore Targeting): The molecule possesses a conjugated


-system across the diphenyl ether.[1]
  • Decision: UV detection at 240 nm (primary absorption maximum) provides high sensitivity.[1] A reference channel at 280 nm is used for specificity checks against non-aromatic impurities.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the interaction logic and the operational workflow for this method.

HPLC_Workflow cluster_Chem Physicochemical Properties cluster_Method Method Parameters Compound 4-[3,5-Bis(trifluoromethyl) phenoxy]aniline Hydrophobic High Lipophilicity (2x CF3 Groups) Compound->Hydrophobic Basic Weak Base (Aniline NH2) Compound->Basic Detection UV @ 240 nm (Pi-Pi* Transition) Compound->Detection Column C18 End-capped (Hydrophobic Retention) Hydrophobic->Column Requires MobilePhase Acidic Buffer (pH 2.5) (Silanol Suppression) Basic->MobilePhase Requires Result Sharp Peak Rs > 2.0 Column->Result MobilePhase->Result Detection->Result

Figure 1: Logic map connecting the molecule's chemical properties to specific HPLC method parameters.

Detailed Analytical Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][4]

    • Water (Milli-Q / HPLC Grade).[1]

    • Phosphoric Acid (85%, Analytical Grade).[1]

    • Reference Standard: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (>98% purity).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)End-capping prevents tailing; 3.5 µm offers better resolution than 5 µm.[1]
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Injection Vol 5.0 µLLow volume prevents solvent effects (peak distortion).[1]
Detection UV 240 nm (Bandwidth 4 nm)Max sensitivity.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterpH control (~2.5).
Mobile Phase B AcetonitrileStrong eluent for lipophilic compounds.[1]
Gradient Program

Note: An isocratic method is NOT recommended due to the strong retention of potential fluorinated by-products.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.005050Equilibration / Start
10.001090Linear Ramp to elute target
12.001090Wash highly lipophilic impurities
12.105050Return to initial
17.005050Re-equilibration (Critical)

Sample Preparation & Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of 100% Acetonitrile (Do not use water initially; solubility is poor).[1]

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Acetonitrile.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase Initial Ratio (50:50 Water:ACN) .

    • Critical Step: Observe for precipitation.[1] If cloudiness occurs, increase ACN ratio to 60%.

Sample Solution: Prepare samples (reaction mixtures or raw material) to a target concentration of 0.1 mg/mL using the same diluent as the Working Standard. Filter through a 0.22 µm PTFE filter before injection.[1]

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every sequence must pass these criteria before data is accepted.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) 6.0 – 8.0 minIf shifting, check column equilibration time.
Tailing Factor (Tf) ≤ 1.5If > 1.5, replace column or prepare fresh buffer.[1]
Theoretical Plates (N) > 5000If low, check for dead volume or column aging.[1]
% RSD (Area) ≤ 2.0% (n=5 injections)If high, check injector precision or seal leaks.

Linearity: The method is linear over the range of 0.01 mg/mL to 0.15 mg/mL (


).

Limit of Quantitation (LOQ): Approximately 0.05% w/w relative to the nominal concentration (0.05 µg/mL), ensuring suitability for impurity profiling.

Troubleshooting Guide

  • Issue: Split Peaks.

    • Cause: Sample solvent is stronger than mobile phase.[1]

    • Fix: Ensure the final dilution of the sample is in 50:50 Water:ACN, not 100% ACN.[1]

  • Issue: Ghost Peaks.

    • Cause: Fluorinated compounds often stick to PTFE lines.[1]

    • Fix: Run a blank injection (100% ACN) between high-concentration samples.[1]

  • Issue: Baseline Drift.

    • Cause: UV absorption of Acetonitrile at 240 nm if low quality.[1]

    • Fix: Use HPLC Gradient Grade Acetonitrile.[1]

References

  • PubChem. (2023).[1] Compound Summary: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline.[1][2][3] National Library of Medicine.[1] [Link][1]

  • CIPAC. (2017).[1][4] Triflumuron and Related Impurities: Method 5091/m. Collaborative International Pesticides Analytical Council.[1] (Referenced for analogous fluorinated ether analysis). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative text on RP-HPLC mechanism for basic compounds).

Sources

Strategic Functionalization of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5]

Target Molecule: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS: 57688-35-4 (base structure) Role: Privileged Pharmacophore / Key Intermediate

This application note details the strategic functionalization of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline , a critical building block in the synthesis of "Type II" kinase inhibitors (e.g., B-RAF, p38 MAPK, VEGFR). The molecule features an electron-rich aniline ring linked via an ether bridge to a highly electron-deficient 3,5-bis(trifluoromethyl)phenyl ring.

Why This Molecule Matters

In medicinal chemistry, this scaffold serves two primary functions:

  • Metabolic Stability: The bis-trifluoromethyl substitution blocks the metabolically vulnerable 3,5-positions on the phenoxy ring, significantly extending in vivo half-life.

  • Hydrophobic Binding: The bulky, lipophilic

    
     groups are designed to occupy the hydrophobic "back pocket" (allosteric site) of kinase enzymes, a mechanism validated by drugs like Sorafenib and Regorafenib.
    

Reactivity Analysis & Electronic Landscape

To optimize reaction yields, one must understand the "Push-Pull" electronic environment of the molecule:

  • The Nucleophile (Push): The primary amino group (

    
    ) is the reactive center.[1] The ether oxygen at the para-position acts as a 
    
    
    
    -donor (+M effect), increasing electron density on the aniline ring and enhancing nucleophilicity compared to unsubstituted aniline.
  • The Sink (Pull): The distal 3,5-bis(trifluoromethyl)phenyl ring is strongly electron-withdrawing (

    
     effect). However, the ether linkage insulates the aniline nitrogen from the full brunt of this withdrawal.
    
  • Net Result: The molecule acts as a moderate to good nucleophile . It reacts aggressively with strong electrophiles (isocyanates, acid chlorides) but may require catalysis or heat for weaker electrophiles (esters, hindered alkyl halides).

Solubility Profile
  • High Solubility: DMSO, DMF, THF, Dichloromethane (DCM), Ethyl Acetate.

  • Low Solubility: Water, Hexanes, Diethyl Ether (partial).

  • Implication: Reactions are best performed in aprotic polar solvents (THF/DCM) to maintain solubility of both the starting material and the intermediate transition states.

Reaction Landscape Visualization

The following diagram outlines the primary synthetic pathways available for this scaffold when treated with various electrophiles.

ReactionLandscape Start 4-[3,5-Bis(trifluoromethyl) phenoxy]aniline Iso Isocyanates (R-N=C=O) Start->Iso Nucleophilic Addition AcidCl Acid Chlorides (R-COCl) Start->AcidCl Acylation Sulfonyl Sulfonyl Chlorides (R-SO2Cl) Start->Sulfonyl Sulfonylation Urea Diaryl Ureas (Kinase Inhibitor Core) Iso->Urea DCM/THF, RT Amide Amides (Peptidomimetics) AcidCl->Amide Base (DIPEA) Sulfonamide Sulfonamides (Solubility Modulators) Sulfonyl->Sulfonamide Pyridine/DCM

Figure 1: Primary electrophilic functionalization pathways for the target aniline.

Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Motif)

Application: Synthesis of libraries analogous to Sorafenib/Regorafenib. Mechanism: Spontaneous nucleophilic addition of the aniline nitrogen to the isocyanate carbon.

Materials:

  • Substrate: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv)[2]

  • Electrophile: Aryl Isocyanate (1.0 - 1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Purification: Hexanes or Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1.0 mmol of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline in 5 mL of anhydrous DCM.

  • Addition: Dissolve 1.05 mmol of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in 2 mL of DCM. Add this solution dropwise to the aniline solution at Room Temperature (RT).

  • Reaction: Stir the mixture at RT for 4–12 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The urea product is typically much more polar (lower

      
      ) than the isocyanate and often precipitates out.
      
  • Workup (Precipitation Method):

    • If a solid precipitate forms: Filter the solid using a Buchner funnel. Wash the cake 3x with cold DCM/Hexane (1:1).

    • If solution remains clear: Concentrate the solvent to ~20% volume under reduced pressure. Add 10 mL of Hexanes to induce precipitation. Filter and wash.

  • Validation: Dry the solid under high vacuum (50°C) for 4 hours. Confirm structure via

    
    H-NMR (Urea protons typically appear as two singlets between 
    
    
    
    8.5–9.5 ppm in DMSO-
    
    
    ).

Troubleshooting:

  • Low Yield? If the isocyanate is sluggish, add 0.1 equiv of Pyridine or heat to reflux in THF.

  • Wet Isocyanate? Isocyanates hydrolyze to anilines in wet solvents. Ensure strict anhydrous conditions.

Protocol B: Amide Coupling via Acid Chlorides

Application: Linker attachment or fragment extension.

Materials:

  • Substrate: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv)[2]

  • Electrophile: Acid Chloride (1.2 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv - optional for sterically hindered acids)

  • Solvent: DCM[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the aniline and 1.5 mmol of DIPEA in 5 mL dry DCM. Cool to 0°C (ice bath).

  • Acylation: Add 1.2 mmol of the Acid Chloride dropwise.

  • Equilibration: Remove ice bath after 15 minutes and stir at RT for 2–6 hours.

  • Quench: Add 5 mL saturated

    
     solution. Stir vigorously for 10 minutes.
    
  • Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 5 mL). Combine organics and wash with 1M HCl (to remove unreacted aniline) followed by Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).
    

Workflow Visualization: Urea Synthesis

The following diagram illustrates the critical decision points in the Urea synthesis protocol, the most common application for this molecule.

UreaProtocol Setup Step 1: Dissolve Aniline Solvent: Anhydrous DCM/THF Atmosphere: Argon AddIso Step 2: Add Isocyanate (1.05 eq) Dropwise at RT Setup->AddIso Monitor Step 3: Monitor (TLC/LCMS) Time: 4-12 Hours AddIso->Monitor Decision Precipitate Formed? Monitor->Decision Filter Step 4A: Filtration Wash with Cold Hexanes Decision->Filter Yes Conc Step 4B: Concentrate & Triturate Add Hexanes to induce solid Decision->Conc No Dry Step 5: Vacuum Dry Yield Calculation Filter->Dry Conc->Dry

Figure 2: Decision logic for the isolation of diaryl urea products.

Comparative Data: Electrophile Compatibility

Electrophile ClassReactivity RatingRecommended ConditionsPrimary ProductNotes
Isocyanates HighDCM, RT, No BaseUreaPreferred Route. Cleanest reaction; often requires no chromatography.
Acid Chlorides HighDCM, 0°C, DIPEAAmideExothermic.[3] Requires base to scavenge HCl.
Carboxylic Acids ModerateDMF, HATU/EDC, DIPEAAmideRequires coupling reagents.[4] Slower than acid chlorides.
Sulfonyl Chlorides ModerateDCM/Pyridine, RTSulfonamidePyridine acts as both solvent and base catalyst.
Aldehydes LowMeOH, NaBH(OAc)3, Acid Cat.Secondary AmineReductive amination. May require heat/molecular sieves to form imine first.

References

  • Diaryl Ureas as an Antiprotozoal Chemotype. PubMed Central (PMC). Available at: [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PubMed Central (PMC). Available at: [Link]

  • Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Diaryl Urea Derivative Molecule Inhibits Cariogenic Streptococcus mutans. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Compound Summary. PubChem. Available at: [Link]

Sources

Experimental procedure for Buchwald-Hartwig amination with 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4) with aryl halides. This specific aniline substrate presents a unique challenge in medicinal chemistry: the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenoxy moiety significantly reduces the nucleophilicity of the primary amine.

Standard protocols utilizing generic ligands (e.g., BINAP, PPh3) often result in stalled conversion or hydrodehalogenation of the electrophile. This guide establishes a high-fidelity workflow using BrettPhos and Pd-G4 precatalyst technology to ensure quantitative conversion and mono-arylation selectivity.

Substrate Analysis & Retrosynthetic Utility

Electronic Profile

The substrate contains two strong electron-withdrawing trifluoromethyl groups (


) on the distal phenoxy ring. Through the ether linkage, inductive withdrawal deactivates the aniline nitrogen.
  • Nucleophilicity: Low (

    
     of conjugate acid predicted < 3.5).
    
  • Lipophilicity: High (LogP > 5.0), requiring specific solvent choices for solubility.

  • Steric Environment: The para-phenoxy group adds bulk, but the primary amine is relatively accessible.

Strategic Importance

This fragment is a "privileged structure" in kinase inhibitor design (e.g., B-RAF, VEGFR inhibitors). The diaryl ether scaffold provides a hydrophobic anchor in the ATP-binding pocket, while the aniline serves as the vector for coupling to the hinge-binding heterocycle.

Critical Reaction Parameters

To overcome the low nucleophilicity, the catalytic system must facilitate the amine binding and deprotonation steps, which are often rate-limiting for electron-poor anilines.

Ligand Selection: Why BrettPhos?

We utilize BrettPhos (dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine) for three mechanistic reasons:

  • Electronic Richness: The dicyclohexylphosphino group increases electron density on Pd, accelerating oxidative addition.

  • Steric Bulk: The triisopropyl group promotes the reductive elimination of the bulky diaryl ether product.

  • Selectivity: BrettPhos is exceptionally selective for primary amines, preventing over-arylation (formation of tertiary amines).

Catalyst Source: The G4 Advantage

We strictly recommend BrettPhos Pd G4 (Generation 4 Precatalyst).

  • Avoid:

    
     + Ligand (inconsistent activation; dba inhibits reaction).
    
  • Benefit: G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate via methylation, ensuring no induction period and precise stoichiometry.

Base & Solvent Matrix
ParameterStandard Condition (Robust)Sensitive Condition (Base-Labile)
Base Sodium tert-butoxide (NaOtBu)Potassium Carbonate (

)
Solvent 1,4-Dioxane or Toluenetert-Amyl Alcohol
Temp 80 °C - 100 °C100 °C - 110 °C
Time 2 - 6 Hours12 - 24 Hours
Use Case Unactivated aryl chlorides/bromidesSubstrates with esters, nitriles, or nitro groups

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical energy barrier for this specific substrate (Amine Binding).

BuchwaldCycle cluster_0 Critical Phase for 4-[3,5-Bis(CF3)phenoxy]aniline Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X (Electrophile) AmineBind Amine Binding (Rate Limiting for Deactivated Anilines) OxAdd->AmineBind + Ar'-NH2 (Substrate) Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base / - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the amine binding bottleneck caused by the electron-deficient substrate.

Experimental Protocol (Standard Operating Procedure)

Objective: Coupling of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv) with 4-Chloro-N-methylpicolinamide (Example Electrophile, 1.0 equiv).

Materials Preparation
  • Substrate: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (MW: 321.22).[1]

  • Electrophile: Aryl Chloride/Bromide (1.0 - 1.1 equiv).

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich/Strem).

  • Base: NaOtBu (Sublimed grade preferred).

  • Solvent: Anhydrous 1,4-Dioxane (Sparged with

    
     for 10 min).
    
Step-by-Step Procedure
  • Charge Solids: In a nitrogen-filled glovebox (or using strict Schlenk technique), add the following to a reaction vial equipped with a magnetic stir bar:

    • Aniline substrate (1.0 equiv, 1.0 mmol, 321 mg)

    • Aryl Halide (1.0 equiv)

    • NaOtBu (1.4 equiv, 1.4 mmol, 135 mg)

    • BrettPhos Pd G4 (2.0 mol%, 0.02 mmol)

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M, ~5 mL). Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Reaction: Place the vial in a pre-heated heating block at 90 °C . Stir at 800 rpm.

    • Checkpoint: The reaction mixture should turn from pale yellow to dark orange/brown over 30 minutes.

  • Monitoring (IPC): Sample at t=1h. Quench a 50 µL aliquot into EtOAc/Water. Analyze organic layer by LC-MS.

    • Success Criteria: >95% consumption of aryl halide.

    • Observation: If aniline remains but halide is gone, check for hydrodehalogenation (Ar-H).

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Chromatography (SiO2).

    • Eluent: Hexanes/EtOAc gradient. (Note: The product is lipophilic; start with 100% Hexanes).

Troubleshooting & Optimization

Use this decision tree to diagnose reaction failures.

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Dehalogenation (Ar-H formed) Start->Dehal LowYield Low Yield (Incomplete) Start->LowYield Sol1 1. Check O2 exclusion 2. Switch to XPhos Pd G4 NoRxn->Sol1 Sol2 1. Lower Temp (80C) 2. Switch solvent to Toluene Dehal->Sol2 Sol3 1. Increase Conc. (0.5M) 2. Add 2 mol% free BrettPhos LowYield->Sol3

Figure 2: Troubleshooting decision matrix based on LC-MS data.

Common Failure Modes
  • Protodehalogenation: The aryl halide is reduced to Ar-H.

    • Cause:

      
      -hydride elimination from the amine is faster than reductive elimination, or solvent oxidation.
      
    • Fix: Switch solvent to Toluene (non-protic, harder to oxidize). Increase catalyst loading to 4 mol%.

  • Catalyst Poisoning:

    • Cause: The "Bis(trifluoromethyl)phenoxy" group may contain trace fluoride impurities if not high purity, or the ether oxygen coordinates Pd.

    • Fix: Ensure substrate purity >98%.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Rapid and Scalable Synthesis of Phosphine-Based G3 and G4 Palladium Precatalysts." Chemical Science.

  • Fors, B. P., & Buchwald, S. L. (2008). "A multigram-scale synthesis of the versatile palladium precatalyst [Pd(BrettPhos)(allyl)]OTf." Journal of the American Chemical Society.[3]

  • Maitro, G., et al. (2016). "Precatalyst Selection in Buchwald-Hartwig Amination." Organic Process Research & Development. (General Reference for G4 utility).

Sources

Application Note: Strategic Synthesis of Novel Heterocycles from 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic functionalization of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: N/A for specific salt, base structure is a known pharmacophore). This aniline derivative is a "privileged structure" in medicinal chemistry, serving as the lipophilic anchor in numerous kinase inhibitors (e.g., Sorafenib analogs). The 3,5-bis(trifluoromethyl)phenoxy moiety imparts high metabolic stability and membrane permeability due to the strong electron-withdrawing and lipophilic nature of the trifluoromethyl groups.

However, these same electronic properties reduce the nucleophilicity of the aniline nitrogen, often leading to stalled reactions or poor yields under standard conditions. This protocol suite addresses these challenges by employing optimized catalytic systems (Lewis acids, dehydrating agents) to access three distinct heterocyclic scaffolds: 4-Thiazolidinones , Quinolines , and Quinazolines .

Chemical Strategy & Workflow

The synthesis strategy relies on divergent pathways starting from the primary amine. We utilize the amine's reactivity to form key intermediates—Schiff bases and Ureas—which are then cyclized.

Divergent Synthesis Workflow

SynthesisWorkflow Figure 1: Divergent synthetic pathways for heterocyclic construction. Start 4-[3,5-Bis(trifluoromethyl) phenoxy]aniline Schiff Intermediate A: Schiff Base (Imine) Start->Schiff + Aryl Aldehyde (AcOH, Reflux) Urea Intermediate B: Thiourea Derivative Start->Urea + Isothiocyanate Quin Target 2: Quinoline (Povarov) Start->Quin + Aldehyde + Alkyne (I2 or BF3, One-Pot) Thiaz Target 1: 4-Thiazolidinone Schiff->Thiaz + Thioglycolic Acid (ZnCl2, Reflux) Quinaz Target 3: Quinazoline Urea->Quinaz Cyclization (PCl5 or NaOH)

Caption: Workflow illustrating the conversion of the starting aniline into three distinct heterocyclic cores via key intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Thiazolidinones (The "Schiff Base" Route)

Rationale: Thiazolidinones are classic pharmacophores for anti-inflammatory and antimicrobial activity. The reaction proceeds via a Schiff base intermediate. The electron-deficient nature of our starting aniline makes the imine formation slower; thus, glacial acetic acid is strictly required as a catalyst.

Step 1: Formation of Schiff Base (Intermediate)
  • Reagents:

    • 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv)[1]

    • Substituted Benzaldehyde (1.0 equiv) (e.g., 4-chlorobenzaldehyde)

    • Solvent: Absolute Ethanol (10 mL/mmol)

    • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

  • Procedure:

    • Dissolve the aniline and aldehyde in absolute ethanol in a round-bottom flask.

    • Add glacial acetic acid.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Critical Check: The spot for the aniline (usually lower Rf) must disappear.

    • Cool to room temperature. Pour into crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the Schiff Base .

Step 2: Cyclocondensation to 4-Thiazolidinone[1]
  • Reagents:

    • Schiff Base (from Step 1) (1.0 equiv)[2]

    • Thioglycolic Acid (Mercaptoacetic acid) (1.5 equiv)

    • Dehydrating Agent: Anhydrous ZnCl₂ (0.5 equiv)

    • Solvent: Dry Benzene or Toluene

  • Procedure:

    • Dissolve the Schiff base in dry toluene.

    • Add thioglycolic acid and anhydrous ZnCl₂.

    • Reflux for 8–12 hours using a Dean-Stark trap to remove water.[1] Note: Removal of water is essential to drive the equilibrium toward the heterocycle.

    • Distill off the solvent.[3] Neutralize the residue with 10% Sodium Bicarbonate (NaHCO₃) solution to remove excess acid.

    • Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism of Action: The mercapto group attacks the imine carbon (nucleophilic attack), followed by intramolecular amide formation. The ZnCl₂ acts as a Lewis acid to activate the carbonyl of the thioglycolic acid and sequester the water produced.

Protocol B: One-Pot Synthesis of Quinolines (Povarov Reaction)

Rationale: Traditional Skraup syntheses are often too harsh for ether linkages.[1] The Povarov reaction (imino-Diels-Alder) is milder and allows for high diversity.[1] We use Iodine (


) as an inexpensive, mild Lewis acid catalyst.
  • Reagents:

    • 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv)[1]

    • Benzaldehyde derivative (1.0 equiv)

    • Phenylacetylene (or enol ether) (1.0 equiv)

    • Catalyst: Molecular Iodine (

      
      ) (10 mol%)
      
    • Solvent: Acetonitrile (

      
      )
      
  • Procedure:

    • To a stirred solution of aniline and benzaldehyde in acetonitrile, add iodine.

    • Stir at room temperature for 15 minutes to form the imine in situ.

    • Add phenylacetylene.[1]

    • Reflux the mixture for 3–5 hours.

    • Quench: Add saturated Sodium Thiosulfate (

      
      ) solution to remove excess iodine.
      
    • Extract with Ethyl Acetate.[1][4] The organic layer is washed with brine and dried.

    • Purification: The crude product is often a mixture of cis/trans isomers or dihydro-intermediates.[1] Oxidation to the fully aromatic quinoline may occur spontaneously or require DDQ treatment if the dihydro-form is isolated.[1]

Protocol C: Synthesis of Quinazolines

Rationale: Quinazolines are direct structural analogs of EGFR inhibitors (like Gefitinib). This route utilizes a urea/thiourea intermediate.[1][5]

  • Reagents:

    • 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv)[1]

    • Phenyl isothiocyanate (1.1 equiv)

    • Methyl Iodide (

      
      ) (for S-methylation) or 
      
      
      
      (for cyclization).
  • Procedure (via Guanidine intermediate):

    • Step 1 (Thiourea): Reflux aniline and phenyl isothiocyanate in ethanol for 2 hours. Cool and filter the solid thiourea.

    • Step 2 (Cyclization): React the thiourea with a 2-aminobenzoyl chloride derivative (if building the second ring) OR, for a simpler core, react the aniline directly with Formamide at 180°C (Niementowski variation) – Note: The Formamide route is harsh. A milder route is recommended below:

    • Milder Route: React the aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the amidine, then react with ammonium acetate in acetic acid to close the ring if a nitrile precursor is available.

Data Presentation & Analysis

Expected Analytical Data

For the 4-Thiazolidinone derivative (Example: R = Phenyl):

TechniqueFeatureExpected Signal (approx.)Interpretation
IR C=O Stretch1680–1720 cm⁻¹Lactam carbonyl of thiazolidinone ring.
IR C-F Stretch1100–1350 cm⁻¹Strong bands confirming bis(CF3) integrity.
1H NMR CH2 (Ring)δ 3.6 – 4.0 ppm (s, 2H)Characteristic singlet of the thiazolidinone methylene.
1H NMR CH (Ring)δ 5.8 – 6.2 ppm (s, 1H)Methine proton (if aldehyde C-H is retained).
13C NMR C=Oδ 165 – 175 ppmCarbonyl carbon.[1]
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield (Schiff Base) Electron-withdrawing CF3/OPh groups deactivating NH2.[1]Increase reflux time; use a Dean-Stark trap to remove water; switch solvent to Toluene.[1]
No Cyclization (Thiazolidinone) Wet solvent or inactive ZnCl2.Use freshly fused ZnCl2; ensure Toluene is dried over Na.[1]
Sticky Gum Product Polymerization or incomplete reaction.[1]Triturate the gum with cold diethyl ether or ethanol to induce crystallization.

References

  • Medicinal Chemistry of Fluorinated Anilines

    • Title: 3,5-Bis(trifluoromethyl)aniline: A Key Building Block in Pharmaceutical Synthesis.[1][6]

    • Source: NBInno Technical Notes, 2026.
    • URL:[Link]

  • Thiazolidinone Synthesis Protocols

    • Title: Synthesis, characterization and antimicrobial activity of 5-(arylazo)salicylaldimines and their copper(II) complexes (General Schiff Base/Thiazolidinone methodologies).
    • Source: ResearchG
    • URL:[Link]

  • Quinoline Synthesis (Povarov Method)

    • Title: Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation (Analogous chemistry).[1][3]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Urea/Thiourea Formation (Sorafenib Analogs)

    • Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.[7]

    • Source: Asian Journal of Chemistry.
    • URL:[Link][8]

  • General Heterocycle Synthesis Reviews

    • Title: Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation.[1]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

Sources

Formulation of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: Navigating the Formulation of a Lipophilic Agent

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is a chemical entity whose structural motifs—a phenoxy-aniline backbone heavily substituted with two trifluoromethyl (TFM) groups—are common in modern drug discovery. The presence of TFM groups significantly modulates physicochemical properties, often enhancing metabolic stability and membrane permeability, but at the cost of aqueous solubility. Consequently, developing a robust and reproducible formulation protocol is a critical first step for any in vitro investigation to ensure accurate and meaningful results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline. It moves beyond simple recipes to explain the scientific rationale behind the proposed strategies, empowering researchers to adapt and troubleshoot protocols for their specific experimental systems. We will cover the core principles of solubilization for lipophilic compounds, provide detailed, validated protocols, and discuss essential quality control measures to maintain scientific integrity.

Physicochemical Profile and Formulation Implications

A thorough understanding of the compound's properties is foundational to developing a successful formulation strategy. The structure of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline inherently predicts its behavior in aqueous solutions.

  • Lipophilicity: The dual trifluoromethyl groups are potent electron-withdrawing groups that significantly increase the molecule's lipophilicity (fat-solubility). A related compound, 4-[3,5-bis(trifluoromethoxy)phenyl]aniline, has a calculated LogP of 5.2, a value that strongly predicts poor water solubility. Compounds with a LogP greater than 5 are more likely to experience poor absorption and solubility.[1]

  • Stability: The compound is reported to be stable under normal handling and storage conditions, preferably in a dry, sealed container.[3][4] It should be kept away from strong acids and oxidizing agents.[3]

PropertyData/PredictionImplication for Formulation
Molecular Formula C₁₄H₉F₆NO-
Molecular Weight 321.22 g/mol [4]Required for calculating molar concentrations.
Predicted Solubility Poor in aqueous media; Soluble in organic solvents.An organic solvent is necessary for the primary stock solution.
Predicted LogP High (>5)[1]High potential for precipitation in aqueous media; may bind to plastics.
Stability Stable under dry, sealed conditions.[3][4]Standard laboratory handling is acceptable for short-term use.

Strategic Formulation Approaches for In Vitro Assays

The primary challenge is to create a formulation that keeps the compound solubilized in the aqueous environment of the cell culture medium without introducing artifacts or toxicity from the formulation vehicles themselves.

G cluster_0 Formulation Strategy Decision Workflow Start Start: Formulate Compound CheckSolubility Is compound soluble in aqueous buffer? Start->CheckSolubility Primary Primary Strategy: Prepare High-Concentration Stock in 100% DMSO CheckSolubility->Primary No DirectDissolve Dissolve directly in assay medium CheckSolubility->DirectDissolve Yes Dilute Dilute Stock into Final Assay Medium Primary->Dilute CheckPrecipitate Precipitation Observed? Dilute->CheckPrecipitate CheckToxicity Vehicle Control Shows Toxicity/Artifacts? CheckPrecipitate->CheckToxicity No Alternative Alternative Strategies: - Add Surfactant (Pluronic F-68) - Use Cyclodextrin Complex - Test Other Organic Solvents CheckPrecipitate->Alternative Yes Success Proceed with Experiment CheckToxicity->Success No CheckToxicity->Alternative Yes Alternative->Primary Reformulate DirectDissolve->Success

Caption: Decision workflow for selecting an appropriate formulation strategy.

Primary Strategy: Dimethyl Sulfoxide (DMSO) as a Solubilizing Vehicle

DMSO is a powerful and widely used aprotic solvent capable of dissolving a vast range of hydrophobic compounds, making it the default starting point for in vitro studies.[5][6]

  • Causality: DMSO's high polarity and ability to accept hydrogen bonds allow it to effectively solvate lipophilic molecules like 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline. The strategy involves creating a highly concentrated stock solution in 100% DMSO, which can then be serially diluted into the aqueous assay medium to a final working concentration.

  • Trustworthiness & Limitations: The critical factor is the final concentration of DMSO in the cell culture well. While effective, DMSO is not inert and can impact cell viability, differentiation, and gene expression.

    • < 0.1% DMSO: Generally considered safe and non-toxic for most cell lines.[7]

    • 0.1% - 0.5% DMSO: A widely used range, but cell-line specific toxicity testing is highly recommended. Some sensitive or primary cells may show effects.[8]

    • ≥ 1.0% DMSO: Significant cytotoxicity is frequently reported at this concentration and should be avoided.[7][9]

Alternative Strategies (for DMSO-Sensitive Assays or Persistent Precipitation)
  • Surfactant Stabilization with Pluronic® F-68:

    • Mechanism: Pluronic F-68 is a non-ionic block copolymer surfactant commonly used in cell culture to protect cells from shear stress.[10][11][12] It can also act as a stabilizing agent, forming micelles around poorly soluble drug molecules, which helps prevent their aggregation and precipitation upon dilution into aqueous media.[13]

    • Application: It is typically used at a final concentration of 0.1% (1 g/L) in cell culture media. Studies have shown that concentrations up to 0.5% (5 g/L) do not adversely impact cell growth or protein production in robust cell lines like CHO.[10][14]

  • Solubility Enhancement with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, like our compound of interest, forming a water-soluble "inclusion complex".[15][16] This complex effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.[17][18]

    • Application: This is an advanced technique requiring empirical determination of the optimal cyclodextrin type (e.g., β-cyclodextrin, HP-β-CD) and the drug-to-cyclodextrin molar ratio.

Detailed Experimental Protocols

Safety First: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is classified as acutely toxic if swallowed and may cause skin and respiratory irritation.[3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.

Protocol 1: Standard Formulation using 100% DMSO

This protocol is the recommended starting point for most applications.

Materials:

  • 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Target cell culture medium, pre-warmed to 37°C

Procedure:

  • Preparation of a 20 mM Stock Solution: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully add approximately 3-5 mg of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline to the tube and record the exact weight. c. Calculate the volume of DMSO needed to achieve a 20 mM concentration.

    • Formula: Volume (L) = [Weight (g) / 321.22 ( g/mol )] / 0.020 (mol/L)

    • Example: For 3.50 mg, the required DMSO volume is: [0.00350 g / 321.22 g/mol ] / 0.020 mol/L = 0.000545 L = 545 µL. d. Add the calculated volume of 100% DMSO to the tube. e. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed. Visually inspect against a light source to ensure no solid particles remain. f. Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.

  • Preparation of Final Working Solution (Example: 10 µM in a 200 µL well): a. Crucial Step - Serial Dilution: Never dilute the high-concentration stock directly into the final volume of the medium. This will cause immediate precipitation ("crashing out"). A serial dilution approach is mandatory. b. Intermediate Dilution: Prepare a 200X intermediate stock. For a final concentration of 10 µM, this would be 2 mM (10 µM * 200).

    • Pipette 10 µL of the 20 mM stock solution into 90 µL of 100% DMSO or pre-warmed culture medium. Vortex immediately and thoroughly. Note: Diluting into the medium at this stage can still risk precipitation; diluting into DMSO is safer. c. Final Dilution: Add 1 µL of the 2 mM intermediate stock to 199 µL of pre-warmed cell culture medium in the final assay plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%. d. Mix immediately by gentle pipetting or plate shaking.

G cluster_1 Working Solution Preparation Workflow Stock Primary Stock 20 mM in 100% DMSO Intermediate Intermediate Stock 2 mM in Medium/DMSO Stock->Intermediate 1:10 Dilution (10µL into 90µL) Final Final Working Solution 10 µM in Assay Medium (0.5% Final DMSO) Intermediate->Final 1:200 Dilution (1µL into 199µL)

Caption: Serial dilution workflow for preparing the final assay solution.

Protocol Validation and Quality Control

Trustworthy data can only be generated from a validated formulation.

  • Visual Inspection for Solubility: After preparing the final working solution, allow the plate to sit in the incubator for 15-30 minutes. Before adding cells or proceeding with the assay, inspect the wells under a microscope. Look for any signs of precipitation, which may appear as crystalline structures, amorphous aggregates, or a fine haze. If precipitation is observed, the formulation is not viable at that concentration.

  • Mandatory Vehicle Control: Every experiment must include a "vehicle control" group. This group should contain cells treated with the same final concentration of the formulation vehicle (e.g., 0.5% DMSO in medium) but without the compound. This control is essential to differentiate the effects of the compound from any potential effects of the solvent itself.

  • Solvent Toxicity Assay: Before starting a large-scale experiment, it is best practice to determine the tolerance of your specific cell line to the solvent.

    • Protocol: Seed cells at your desired density. Treat replicate wells with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Incubate for the duration of your planned experiment. Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, Trypan Blue exclusion). The highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control should be considered the maximum allowable concentration for your experiments.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation in stock solution Concentration is above the solubility limit in DMSO.Remake the stock solution at a lower concentration (e.g., 10 mM). Gentle warming (to 37°C) may aid dissolution.
Precipitation upon dilution into medium Poor aqueous solubility; "crashing out".Ensure vigorous mixing during dilution. Decrease the final compound concentration. Employ an alternative strategy: add 0.1% Pluronic F-68 to the final medium or investigate cyclodextrin complexation.
High variability between replicate wells Incomplete dissolution or uneven distribution of the compound.Ensure the stock solution is fully dissolved before use. Vortex intermediate dilutions thoroughly. Mix the final plate gently but completely before incubation.
Toxicity observed in vehicle control Final DMSO concentration is too high for the specific cell line.Perform a solvent toxicity assay (Section 4.3) to determine the maximum tolerated DMSO concentration. Reduce the final DMSO concentration by preparing a more concentrated intermediate stock and using a smaller volume for the final dilution.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Phenoxyaniline.
  • ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)aniline.
  • SynQuest Laboratories, Inc. (n.d.). 4-[3,5-(Bis(trifluoromethyl)phenyl]aniline Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline.
  • Synblock Inc. (n.d.). 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline.
  • de Cássia Ribeiro, V. G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541. [Link]

  • Ferreira, B. R. V., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87844449, 4-[3,5-Bis(trifluoromethoxy)phenyl]aniline.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Baddam, V., et al. (2021). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology Progress, 37(5), e3173. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Rajendiran, N., et al. (2020). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Gels, 6(3), 25. [Link]

  • Gigout, A., Buschmann, M., & Jolicoeur, M. (2008). The fate of Pluronic F-68 in chondrocytes and CHO cells. Biotechnology and Bioengineering, 100(6), 1209-1222.
  • Kouznetsov, V. V., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules, 29(18), 4287.
  • Ibraheem, D., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Clinical Oral Investigations, 25(6), 3565-3574. [Link]

  • Du, C., et al. (2023). Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. Frontiers in Bioengineering and Biotechnology, 11, 1160359.
  • Szejtli, J. (2009). Cyclodextrins in Various Drug Formulations. In Cyclodextrins and Their Complexes (pp. 1-20).
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). Stability of products without a retest or expiration date.
  • He, J. L. (2012). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-12.
  • Contreras, M. A., et al. (2011). Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic-Antimycotic on Suspension Adapted 293 Cells. The Open Biotechnology Journal, 5, 12-19.
  • ResearchGate. (n.d.). Until what percentage does DMSO remain not toxic to cells?.
  • Raj, R. T., et al. (2015). Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of Carvedilol. Asian Journal of Pharmaceutics, 9(2), 115-124.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32285, 3,4,5-Trimethoxyaniline.
  • Kiyani, Z., et al. (2012). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer, 4(4), 169-173.
  • Fülöp, Z., et al. (2015). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Pharmaceutical and Biomedical Research, 1(2), 24-34.
  • El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 869.
  • Kassick, A. J., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(12), 1277-1282.
  • Baddam, V., et al. (2021). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Semantic Scholar.
  • Shargel, L., & Yu, A. B. (2016). Applied biopharmaceutics & pharmacokinetics.
  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (n.d.). UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimization of Reaction Conditions for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4)

Executive Summary

This technical guide addresses the synthesis and optimization of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline , a critical intermediate often utilized in the development of kinase inhibitors and lipophilic pharmaceutical agents.[1] The synthesis hinges on two primary chemical transformations: a Nucleophilic Aromatic Substitution (


) followed by a Nitro Reduction.

Due to the electron-withdrawing nature of the 3,5-bis(trifluoromethyl) moiety, standard protocols often result in stalled conversion or high impurity profiles.[1] This guide provides optimized workflows, troubleshooting decision trees, and causal explanations to ensure high-purity isolation.

Module 1: The Coupling Step ( Ether Synthesis)

Objective: Synthesize the intermediate 1-(3,5-bis(trifluoromethyl)phenoxy)-4-nitrobenzene.

The Challenge: The 3,5-bis(trifluoromethyl)phenol starting material is significantly more acidic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




7.8) than unsubstituted phenol (


10). While it deprotonates easily, the resulting phenoxide is a stabilized, "hard" anion with reduced nucleophilicity. Standard conditions using 4-chloronitrobenzene often require excessive heat, leading to decomposition.[1]

Optimized Protocol:

  • Nucleophile: 3,5-Bis(trifluoromethyl)phenol (1.0 equiv)[1]

  • Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv) — Crucial substitution: The C-F bond is weaker but the high electronegativity of fluorine accelerates the rate-determining step (nucleophilic attack) in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     reactions significantly compared to the chloride.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 equiv).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Temperature: 80°C (vs. 120°C required for the chloro-analog).

Troubleshooting Guide: Coupling Step

Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help.[1] Why?

  • Diagnosis: This is likely due to the accumulation of water or the "templating" effect of potassium ions inhibiting the nucleophile.[1]

  • Solution:

    • Water Control: The phenoxide is weak; trace water competes for the electrophile, forming 4-nitrophenol (yellow impurity).[1] Ensure

      
       is dried at 120°C overnight.
      
    • Solvent Switch: Switch from DMF to DMSO . DMSO solvates the cation (

      
      ) more effectively, leaving the phenoxide anion "naked" and more reactive.
      
    • Stoichiometry: Do not add more base. Instead, add 0.1 equiv of the electrophile (1-fluoro-4-nitrobenzene).[1]

Q2: I see a significant impurity at Relative Retention Time (RRT) 0.85. What is it?

  • Analysis: This is typically the hydrolysis product (4-nitrophenol) or the homocoupling ether (bis(4-nitrophenyl)ether) if the stoichiometry is off.

  • Fix: Check your starting phenol purity. If the 3,5-bis(trifluoromethyl)phenol contains isomers, they will couple at different rates.[1] Use HPLC to verify the RRT against a 4-nitrophenol standard.[1]

Q3: The reaction mixture turned black. Is the product ruined?

  • Insight: Nitro-aromatics are prone to oxidative degradation at high temperatures (

    
    100°C) in basic media (Meisenheimer complex stability).
    
  • Correction: Lower the temperature to 80°C and switch to the Fluoro-electrophile. The black color is often trace decomposition; the product may still be intact.[1] Perform a silica plug filtration immediately.[1]

Module 2: The Reduction Step (Nitro Amine)

Objective: Reduce the nitro group to the target aniline without defluorinating the trifluoromethyl groups.[1]

The Challenge: While aromatic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 groups are generally stable, high-pressure hydrogenation or aggressive metal reductions can lead to hydrodefluorination (formation of 

or

analogs), which are difficult to separate.

Optimized Protocol:

  • Method A (Standard):

    
     (1 atm, balloon), 10% Pd/C (5 wt% loading), Methanol/THF (1:1).
    
  • Method B (Selectivity Focus): Iron powder (5 equiv), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (saturated aq.), Ethanol, Reflux. Recommended if defluorination is observed.
    
Troubleshooting Guide: Reduction Step

Q4: The hydrogenation is extremely slow (>24 hours).

  • Diagnosis: The amine product is basic and can coordinate to the Pd surface, poisoning the catalyst.[1] Alternatively, the bulky ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     groups create steric hindrance if the molecule adopts a planar conformation on the catalyst surface.
    
  • Solution:

    • Acid Additive: Add 1.0 equiv of Acetic Acid to the reaction mixture. This protonates the amine product, preventing it from binding to the Pd catalyst.[1]

    • Solvent: Switch to Ethyl Acetate. Amine solubility is higher, and it prevents catalyst aggregation.[1]

Q5: I detect a mass of [M-20] in LC-MS. What happened?

  • Analysis: This corresponds to the loss of HF (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). You are observing hydrodefluorination .
    
  • Causality: This occurs under high

    
     pressure (>50 psi) or prolonged reaction times with fresh catalyst.
    
  • Fix: Immediately stop the reaction. Switch to Method B (Fe/NH_4Cl) . Iron reduction is chemoselective for nitro groups and thermodynamically incapable of breaking the C-F bond under these conditions.[1]

Module 3: Visualization & Logic

Workflow Diagram: Synthesis & Optimization

SynthesisWorkflow Start Start: 3,5-Bis(trifluoromethyl)phenol Reagent Reagent Selection: 1-Fluoro-4-nitrobenzene (Preferred over Chloro) Start->Reagent Coupling Coupling (SnAr) Base: K2CO3, Solv: DMSO Temp: 80°C Reagent->Coupling Check1 QC Check: Conversion > 98%? Coupling->Check1 Check1->Coupling No (Add catalyst/Time) Workup Workup: Water quench, EtOAc extract Check1->Workup Yes Intermediate Intermediate: Nitro-Ether Workup->Intermediate Reduction Reduction: H2 / Pd-C (Mild) OR Fe / NH4Cl (Selective) Intermediate->Reduction Check2 QC Check: Defluorination? Reduction->Check2 Check2->Reduction Yes (Switch to Fe/NH4Cl) Final Final Product: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Check2->Final No

Figure 1: Optimized synthetic workflow emphasizing the critical reagent selection (Fluoro vs. Chloro) and reduction selectivity checks.

Troubleshooting Logic: Low Yield

Troubleshooting Issue Issue: Low Yield / Stalled Reaction CheckWater Check 1: Is Solvent Wet? Issue->CheckWater DrySolvent Action: Dry DMSO/DMF over sieves CheckWater->DrySolvent Yes CheckLeaving Check 2: Leaving Group? CheckWater->CheckLeaving No SwitchFluoro Action: Switch Chloro -> Fluoro CheckLeaving->SwitchFluoro Using Chloro CheckTemp Check 3: Temperature? CheckLeaving->CheckTemp Using Fluoro IncreaseTemp Action: Increase to 100°C (Risk: Decomposition) CheckTemp->IncreaseTemp < 80°C

Figure 2: Decision tree for diagnosing stalled coupling reactions.

Summary Data Table: Reaction Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reasoning
Electrophile 1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzene Fluorine increases electrophilicity at the ipso-carbon, accelerating ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

with poor nucleophiles [1].
Solvent DMFDMSO or NMP Better solvation of the intermediate Meisenheimer complex and cation dissociation.[1]
Reduction

(50 psi), Pd/C

(Balloon), Pd/C + AcOH
High pressure risks defluorination. Acetic acid prevents amine poisoning of the catalyst [2].
Purification Crystallization (EtOH)Column (Hexane/EtOAc) The lipophilic

groups make crystallization difficult; chromatography ensures removal of non-polar impurities.

References

  • Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion." Chemical Reviews. (General grounding for F vs Cl reactivity in SnAr).

  • Catalytic Hydrogenation of Nitroarenes : Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today.

  • Compound Registry : 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline (CAS 57688-35-4).[1][2] PubChem.

  • Synthesis of Trifluoromethyl Ethers : "Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates." Google Patents.[1]

Sources

Technical Support Center: Purification of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

[1]

Product: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS: 57688-35-4 Support Ticket ID: PUR-TFM-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

You are likely working with this compound as a key intermediate for kinase inhibitors or advanced agrochemicals. The molecule consists of an electron-rich aniline ring coupled via an ether linkage to an electron-deficient 3,5-bis(trifluoromethyl)phenyl ring.[1]

The Core Challenge: The synthesis typically involves a nucleophilic aromatic substitution (

  • Acidity/Basicity Duality: You have a basic amine (product) and potentially acidic phenolic residues (starting material).

  • Fluorine "Grease": The two

    
     groups increase lipophilicity significantly, often causing the compound to smear on silica or co-elute with non-polar byproducts.
    
  • Oxidative Instability: Like most electron-rich anilines, the amino group is prone to oxidation, leading to colored azo-dimers or quinoid species.[1]

Module 1: Critical Impurity Removal (The "Self-Validating" Workup)

User Issue: "My NMR shows residual 3,5-bis(trifluoromethyl)phenol, even after column chromatography."

Root Cause: The starting phenol is highly lipophilic due to the fluorines. On standard silica gel, it often trails or co-elutes with the aniline product. Chromatography is the wrong tool for this specific separation.

The Solution: pKa-Driven Extraction

The most robust purification utilizes the drastic pKa difference between the product and the impurity.

  • Product (Aniline): pKa ~ 4–5 (Conjugate acid). Neutral in base, cationic in acid.

  • Impurity (Phenol): pKa ~ 7–8 (acidified by electron-withdrawing

    
     groups).[1] Neutral in acid, anionic in base.
    
Protocol 1.1: The "Caustic Scrubber" Wash

Do not skip this step even if you plan to run a column later.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether (emulsion risk).

  • The Caustic Wash: Wash the organic phase 2x with 1M NaOH (cold).

    • Mechanism:[2][3][4] The 3,5-bis(trifluoromethyl)phenol is deprotonated (

      
      ) and pulled into the aqueous layer.[1] The aniline remains in the organic layer.
      
    • Validation: The aqueous layer may turn yellow (phenolate color).

  • The Neutralization: Wash 1x with Water, then 1x with Brine.

  • Drying: Dry over

    
     (Sodium Sulfate). Do not use 
    
    
    if the solution is very acidic (risk of salt formation), though here it is safe.

Data Summary: Solubility & Partitioning

SolventProduct Phase (pH > 10)Impurity Phase (pH > 10)
DCM Soluble (Organic) Insoluble (Aqueous)
Water InsolubleSoluble (as Phenolate)
Hexane Partially SolubleInsoluble

Module 2: Chromatographic Purification

User Issue: "The compound streaks on the TLC plate and elutes as a broad band."

Root Cause: The amino group interacts with the acidic silanols (

The Solution: Amine-Deactivated Silica

You must neutralize the silica acidity to get a sharp peak.[1]

Protocol 2.1: Triethylamine (TEA) Pre-treatment
  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 10%

    
     40% EtOAc).
    
  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[2][3][4] TEA binds to the active silanol sites, preventing the aniline product from "sticking" and dragging.

  • Loading: Load as a liquid injection (dissolved in minimal DCM) or dry load on Celite. Avoid dry loading on silica, which exacerbates decomposition.

Visualizing the Separation Logic

PurificationLogicStartCrude Reaction MixtureCheckPhenolCheck NMR/TLC for3,5-bis(CF3)phenolStart->CheckPhenolCausticWashWash with 1M NaOH(Protocol 1.1)CheckPhenol->CausticWashPhenol PresentCheckColorIs Product Dark/Brown?CheckPhenol->CheckColorPhenol AbsentCausticWash->CheckColorSilicaPlugShort Silica Plug(1% TEA in Eluent)CheckColor->SilicaPlugYes (Oxidation)RecrystallizationRecrystallize(Hexane/EtOAc or Heptane/Toluene)CheckColor->RecrystallizationNo (Solid)FinalProductPure Aniline(>98% HPLC)SilicaPlug->FinalProductRecrystallization->FinalProduct

Figure 1: Decision tree for purification based on impurity profile.

Module 3: Crystallization & Storage

User Issue: "The oil won't solidify, or the solid turns brown after a week."

Root Cause:

  • Oiling Out: Presence of residual solvent (DCM/Rotovap oil) or trace isomers prevents lattice formation.

  • Browning: Auto-oxidation of the aniline nitrogen.[1]

Protocol 3.1: Anti-Solvent Crystallization

Since the compound has high fluorine content, it hates water but loves aromatics.

  • Dissolve the crude oil in a minimum amount of warm Toluene or DCM (40°C).

  • Slowly add Heptane or Hexane (Anti-solvent) until slight turbidity persists.

  • Cool slowly to 4°C.

  • Seed Crystal: If available, add a seed. If not, scratch the glass side.

Protocol 3.2: Storage Stability
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is ideal for long-term storage.[1]

  • Container: Amber glass (protects from light-induced radical oxidation).[1]

Module 4: Troubleshooting FAQs

SymptomDiagnosisCorrective Action
TLC spot has a "tail" Acidic Silica InteractionAdd 1%

or

to your eluent.[1]
Yellow aqueous layer during wash Phenolate extraction (Good!)Continue washing until aqueous layer is colorless.
Product is purple/black Severe OxidationDissolve in EtOAc, wash with dilute Sodium Thiosulfate, then run through a short silica plug.
NMR shows "doublets" in aromatic region Regioisomer ContaminationThe

reaction might have occurred at the wrong position (rare) or starting material was impure. Recrystallization is required.

References

  • PubChem. 4-[3,5-Bis(trifluoromethoxy)phenyl]aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Vertex AI Search.Synthesis and application of trifluoromethylpyridines and anilines.

Technical Support Center: Purification of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

[1]

Ticket ID: #PUR-882-CF3 Status: Open Agent: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols[1]

Diagnostic: Identify Your Impurity

Before initiating a purification workflow, use this diagnostic matrix to characterize the specific impurity profile of your sample. The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline typically involves a nucleophilic aromatic substitution (

1
Observation Likely Impurity Root Cause Recommended Action
Dark Brown/Black Tar Oxidation Products Anilines oxidize rapidly in air/light (azo/azoxy coupling).[1]Recrystallization (Workflow B) or Chromatography (Workflow C).[1]
NMR: Doublet ~8.2 ppm Nitro-Precursor Incomplete reduction of 4-[3,5-bis(trifluoromethyl)phenoxy]nitrobenzene.[1]Acid-Base Extraction (Workflow A).
LCMS: Mass +1 or -19 Defluorination/Hydrolysis Harsh reaction conditions affecting the

groups.[1]
Chromatography (Workflow C).
Sticky Solid / Oil Residual Phenol Unreacted 3,5-bis(trifluoromethyl)phenol (Starting Material).[1]Base Wash (Workflow A, Step 2).

Troubleshooting Workflows

Workflow A: The "Chemical Rescue" (Acid-Base Extraction)

Best for: Removing unreacted starting materials (phenols) and non-basic intermediates (nitro compounds).[1] Principle: This molecule contains a basic amine and a lipophilic fluorinated ether tail. We exploit the amine's basicity to separate it from neutral (nitro) and acidic (phenol) impurities.[1]

Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Phenol Removal (Base Wash):

    • Wash the organic layer with 1M NaOH (aq) .[1]

    • Mechanism:[2][3][4][5][6] The 3,5-bis(trifluoromethyl)phenol is highly acidic (due to electron-withdrawing

      
       groups) and will deprotonate, moving to the aqueous layer.[1]
      
    • Action: Discard the aqueous layer.[1][7]

  • Amine Isolation (Acid Extraction):

    • Extract the organic layer with 2M HCl (aq) (3x).[1]

    • Mechanism:[2][3][4][5][6] The aniline protonates to form the water-soluble hydrochloride salt.[1] The neutral nitro impurity stays in the organic layer.[1]

    • Action:Keep the Aqueous Layer. (The organic layer contains the nitro impurity; discard it).[1]

  • Precipitation:

    • Cool the acidic aqueous layer to 0°C.[1]

    • Slowly basify with 6M NaOH or Saturated

      
        until pH > 10.[1]
      
    • The pure aniline will precipitate as a white/off-white solid.[1]

  • Recovery: Filter the solid or extract back into DCM, dry over

    
    , and concentrate.
    

Visualization: Acid-Base Logic Flow

AcidBaseExtractionStartCrude Mixture(Aniline + Phenol + Nitro)Step1Dissolve in Organic SolventWash with 1M NaOHStart->Step1Split1Phase SeparationStep1->Split1Aq1Aqueous Layer(Phenolate Salts)Split1->Aq1DiscardOrg1Organic Layer(Aniline + Nitro)Split1->Org1KeepStep2Extract with 2M HClOrg1->Step2Split2Phase SeparationStep2->Split2Org2Organic Layer(Nitro Impurity)Split2->Org2DiscardAq2Aqueous Layer(Anilinium Hydrochloride)Split2->Aq2KeepFinalBasify (pH > 10)Extract & DryAq2->FinalProductPure 4-[3,5-Bis(CF3)phenoxy]anilineFinal->Product

Caption: Flowchart illustrating the selective isolation of the target aniline using pH manipulation.

Workflow B: Recrystallization (Fluorine-Specific)

Best for: Removing oxidation products (tars) and trace salts.[1] Challenge: The bis(trifluoromethyl) group makes the molecule highly lipophilic ("greasy").[1] Standard polar solvents may not work well.[1]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Notes
Hexane / Ethyl Acetate 9:1 to 4:1 Dissolve in hot EtOAc; add Hexane until turbid.[1] Cool slowly. Excellent for removing non-polar tars.[1]
Ethanol / Water 5:1 Dissolve in hot Ethanol; add water dropwise.[1] Good for removing inorganic salts.[1][8]

| Toluene / Heptane | 1:2 | Good for large-scale purification if the impurity is the nitro-precursor (which often stays in solution).[1] |

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling "Good Solvent" (e.g., EtOAc).[1]

  • If the solution is dark, add Activated Carbon , boil for 5 mins, and filter while hot through Celite.

  • Add the "Bad Solvent" (e.g., Hexane) dropwise until a faint cloudiness persists.[1]

  • Add one drop of "Good Solvent" to clear it.[1]

  • Allow to cool to room temperature, then 4°C.

  • Critical: Do not scratch the glass vigorously; fluorinated compounds can form oils.[1] If oiling occurs, reheat and add a seed crystal.

Workflow C: Flash Chromatography

Best for: Difficult separations where extraction failed.[1]

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 0%

    
     30% EtOAc).[1]
    
  • The "Aniline Streak" Issue: Amines interact with the acidic silanols on silica, causing "streaking" or broad peaks.[1]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase. This blocks the acidic sites and sharpens the amine peak.[1]

Visualization: Impurity Decision Tree

DecisionTreeProblemImpurity Type?NitroNitro Precursor(Neutral)Problem->NitroPhenolStarting Phenol(Acidic)Problem->PhenolTarOxidation/Tar(Complex)Problem->TarSol1Acid Extraction(Workflow A)Nitro->Sol1Sol2Base Wash(Workflow A)Phenol->Sol2Sol3Recrystallization(Workflow B)Tar->Sol3

Caption: Quick-reference decision tree for selecting the appropriate purification workflow.[1]

Storage & Stability (Post-Purification)

Once purified, this compound is sensitive. Follow these strict storage protocols to prevent re-oxidation:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vial (UV protection).

  • Temperature: -20°C is recommended for long-term storage.

  • Stabilizer: If storing as a solution, consider storing as the HCl salt . The salt form is significantly more stable towards oxidation than the free base.[1] You can regenerate the free base immediately before use.[1]

References

  • General Synthesis of Trifluoromethoxyanilines: ChemicalBook. "4-(Trifluoromethoxy)aniline synthesis."[1][9] (General procedures for Grignard and reduction steps relevant to fluorinated ether synthesis).

  • Acid-Base Extraction Principles: Chemistry LibreTexts. "4.8: Acid-Base Extraction." (Foundational protocol for separating amines from neutral and acidic impurities).

  • Purification of Aniline Derivatives: ResearchGate. "Synthesis of p-Nitroaniline from Aniline." (Discusses purification via crystallization and acid extraction techniques).

  • Diaryl Ether Synthesis (Evans/Chan Lam): PubMed.[1] "Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved." (Context on the coupling reaction used to create the ether linkage).

  • Crystallization of Fluorinated Pharmaceuticals: Google Patents. "US7927613B2 - Pharmaceutical co-crystal compositions."[1] (Discusses crystallization methods for APIs containing trifluoromethyl groups).

Technical Support Center: High-Throughput Modification of Fluorinated Phenoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Accelerating Reaction Kinetics for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) Ticket ID: #OPT-F-ANILINE-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are experiencing sluggish reaction rates with 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline . This is a known kinetic bottleneck caused by the electronic properties of the molecule.

The Root Cause: The amino group (-NH


) is significantly deactivated. While the phenoxy ether linkage is typically electron-donating by resonance, the two trifluoromethyl (-CF

) groups
on the distal ring exert a strong electron-withdrawing inductive effect (

). This pulls electron density away from the aniline ring, lowering the nucleophilicity of the nitrogen lone pair. Standard protocols optimized for simple anilines (e.g., EDC/NHS coupling) will fail or require excessive reaction times (12-24 hours).

This guide provides three validated workflows to reduce reaction times from hours to minutes .

Module 1: Kinetic Acceleration via Reagent Selection

Goal: Overcome the nucleophilic energy barrier without thermal forcing.

The Protocol Shift

Stop using carbodiimides (EDC/DCC) as primary coupling agents. They are kinetically insufficient for electron-deficient anilines. Switch to Uronium/Phosphonium salts or Acid Chlorides with nucleophilic catalysis.

Comparative Efficiency Table
MethodReagentsReaction TimeYieldNotes
Standard (Avoid) EDC / HOBt / DIPEA18–24 Hours40–60%Often stalls; requires chromatographic cleanup of urea byproducts.
Accelerated A HATU / HOAt / DIPEA 1–2 Hours 85–95% Gold standard for deactivated amines. HOAt is superior to HOBt for kinetics.
Accelerated B T3P (Propylphosphonic anhydride) 30–60 Mins >90% Low epimerization risk; excellent solubility in EtOAc/DMF.
Ultra-Fast Acid Chloride / DMAP 5–15 Mins >95% Requires dry conditions. DMAP acts as a nucleophilic catalyst (acyl-pyridinium intermediate).
Recommended Workflow: The "DMAP Turbo" Method

Use this for robust substrates where acid sensitivity is not a concern.

  • Dissolve: 1.0 eq of Carboxylic Acid in dry DCM (Dichloromethane).

  • Activate: Add 1.2 eq Oxalyl Chloride + 1 drop DMF (Catalytic). Stir 30 mins (Gas evolution).

  • Concentrate: Remove solvent/excess oxalyl chloride (creates crude Acid Chloride).

  • Coupling: Redissolve in DCM. Add 1.0 eq 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline .

  • Catalyze: Add 1.5 eq Et

    
    N and 0.1 eq DMAP  (Dimethylaminopyridine).
    
  • Result: Reaction typically complete in <15 minutes.

Module 2: Microwave-Assisted Synthesis

Goal: Use dielectric heating to bypass the activation energy barrier (


).

Microwave irradiation is particularly effective for this substrate because the fluorinated "tail" creates a significant dipole moment, allowing for efficient coupling with the electromagnetic field, even in non-polar solvents.

Microwave Protocol (Amide/Urea Formation)
  • Vessel: 10 mL sealed microwave vial.

  • Solvent: Acetonitrile (MeCN) or DMF. Avoid low-boiling solvents like DCM.

  • Concentration: High (0.5 M – 1.0 M).

  • Stoichiometry: 1.0 eq Aniline : 1.2 eq Electrophile : 2.0 eq DIPEA.

Parameters:

  • Temperature: 100°C – 120°C

  • Power: Dynamic (Max 150W)

  • Hold Time: 10 Minutes (vs. 16 hours thermal reflux)

  • Stirring: High

Safety Note: Fluorinated compounds can degrade to release HF at extreme temperatures (>180°C). Do not exceed 150°C.

Module 3: Troubleshooting & Optimization Logic

Visualizing the Decision Pathway

Use the following logic flow to determine the correct intervention for your specific reaction failure.

ReactionOptimization Start Reaction Stalled or Slow? CheckSM Is Starting Material (Aniline) Still Present via LCMS? Start->CheckSM CheckSolubility Is the Reaction Mixture Homogeneous? CheckSM->CheckSolubility Yes SolubilityIssue Solubility Issue: Fluorinated tail causes aggregation. CheckSolubility->SolubilityIssue No (Precipitate visible) KineticsIssue Kinetics Issue: Nucleophile is too weak. CheckSolubility->KineticsIssue Yes (Clear solution) SwitchSolvent Action: Switch to THF/NMP mix or add 10% Trifluorotoluene. SolubilityIssue->SwitchSolvent SwitchReagent Action: Switch to HATU or Acid Chloride + DMAP. KineticsIssue->SwitchReagent Microwave Action: Apply Microwave (120°C, 10 min). SwitchReagent->Microwave If still slow

Caption: Decision tree for troubleshooting stalled reactions with fluorinated anilines. Blue nodes indicate high-energy interventions.

Frequently Asked Questions (FAQ)

Q1: My reaction turns black, and the yield is low. What happened? A: This is likely oxidative decomposition of the aniline.

  • Cause: Fluorinated anilines are stable, but in the presence of strong bases and air at high temperatures, they can oxidize.

  • Fix: Degas your solvents with Nitrogen/Argon for 10 minutes before adding the aniline. Switch from strong inorganic bases (NaH, KOH) to organic bases (DIPEA, Lutidine).

Q2: The product precipitates, but the reaction isn't finished. A: This is the "Fluorous Solubility Paradox."

  • Cause: As the reaction proceeds, the product becomes more lipophilic/fluorous than the starting materials and crashes out of polar solvents like DMF/DMSO.

  • Fix: Use a "Fluorous Hybrid" solvent system. Add 10-20% Trifluorotoluene (PhCF

    
    )  or Dichloromethane  to your reaction mixture to keep the fluorinated product in solution, ensuring the reaction goes to completion.
    

Q3: Can I use Buchwald-Hartwig coupling with this aniline? A: Yes, but the ligand matters.

  • Insight: Because the amine is electron-poor, it is a poor ligand for the Palladium center.

  • Recommendation: Use electron-rich, bulky phosphine ligands to facilitate the reductive elimination step. BrettPhos or XantPhos are superior to standard BINAP for this specific aniline.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • PubChem. (n.d.).[4] 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (Compound Summary).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging substrate. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenoxy moiety significantly impacts the electronic properties of the aniline, necessitating careful consideration of catalyst systems to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline considered a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the electronic nature of the substrate. The two trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups, which significantly decreases the electron density on the aniline nitrogen atom.[1][2] This reduced nucleophilicity of the amine makes the key steps in many catalytic cycles, such as the coordination to the palladium center and subsequent reductive elimination in Buchwald-Hartwig aminations, more difficult.[3] For reactions where the aniline acts as the halide or triflate partner (e.g., in Suzuki or Heck couplings of a halogenated version of this aniline), the electron-withdrawing nature can be beneficial for the oxidative addition step. However, the overall electronic effect on the catalytic cycle must be carefully managed.

Q2: What are the most common cross-coupling reactions performed with this type of aniline derivative?

A2: The most common and synthetically valuable cross-coupling reactions for this substrate and its derivatives include:

  • Buchwald-Hartwig Amination: To form a new C-N bond, coupling the aniline with an aryl, heteroaryl, or vinyl halide/triflate.[4][5][6]

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically by coupling a halogenated derivative of the aniline with a boronic acid or ester.[7][8]

  • Heck Reaction: To form a C-C bond by coupling a halogenated derivative with an alkene.[9][10]

Q3: What is the general approach to selecting a catalyst system for a new reaction with this substrate?

A3: A systematic screening approach is highly recommended. There is no single "magic bullet" catalyst.[11] Start with a set of robust, commercially available palladium precatalysts and a diverse library of phosphine ligands. The initial screen should include different generations of Buchwald or Hartwig ligands, known for their effectiveness with electron-deficient substrates.[3][12] Varying the base and solvent is also crucial.

Catalyst Selection and Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][5] For an electron-deficient aniline like 4-[3,5-bis(trifluoromethyl)phenoxy]aniline, the choice of ligand is paramount.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂G3 and G4 precatalysts are air-stable and highly active, making them excellent starting points.[3] Pd₂(dba)₃ and Pd(OAc)₂ are also effective but may require in-situ activation.
Ligand Bulky, electron-rich biarylphosphine ligands: XPhos, SPhos, RuPhos, BrettPhosThese ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and stabilize the palladium intermediates, which is essential for challenging substrates.[3][13]
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDSStrong bases are required to deprotonate the electron-poor aniline.[3][4] NaOtBu often leads to higher reaction rates.
Solvent Aprotic, non-polar to moderately polar solvents: Toluene, Dioxane, THFThese solvents are generally effective for Buchwald-Hartwig reactions. The choice can influence catalyst solubility and reaction kinetics.
Temperature 80-110 °CElevated temperatures are often necessary to overcome the activation energy barrier with electron-deficient substrates.

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active catalyst. 2. Base is not strong enough. 3. Reaction temperature is too low.1. Screen a wider range of bulky phosphine ligands (e.g., Josiphos-type ligands).[14] 2. Switch to a stronger base (e.g., from LHMDS to NaOtBu). 3. Increase the reaction temperature in increments of 10 °C.
Side Product Formation (e.g., Hydrodehalogenation) 1. Reductive elimination is slow compared to competing pathways. 2. Presence of water or other protic impurities.1. Use a more sterically hindered ligand to promote reductive elimination. 2. Ensure all reagents and solvents are anhydrous.
Catalyst Decomposition 1. Reaction temperature is too high. 2. Ligand is not robust enough.1. Lower the reaction temperature and increase the reaction time. 2. Switch to a more thermally stable ligand.
Suzuki-Miyaura Coupling

For Suzuki-Miyaura reactions, a halogenated derivative of 4-[3,5-bis(trifluoromethyl)phenoxy]aniline (e.g., a bromo or iodo derivative) is typically used. The electron-withdrawing nature of the substrate can facilitate the oxidative addition step.[1]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3These are robust and versatile catalysts for a wide range of Suzuki couplings.[15][16]
Ligand (if not integral to the precatalyst) SPhos, XPhos, or other bulky, electron-rich phosphinesThese ligands are effective for coupling with both electron-rich and electron-poor boronic acids.[15]
Base Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄These bases are generally effective and compatible with a wide range of functional groups.
Solvent Toluene/water, Dioxane/water, or THF/water mixturesThe aqueous phase is necessary for the transmetalation step.
Temperature 80-100 °CTypical temperature range for Suzuki couplings.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient transmetalation. 2. Catalyst deactivation. 3. Poor quality boronic acid.1. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). 2. Use a more robust ligand or a precatalyst. 3. Use freshly purchased or purified boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Degas the solvent and ensure the reaction is run under an inert atmosphere (N₂ or Ar).[11]
Protodeborylation of Boronic Acid 1. Prolonged reaction time at high temperature. 2. Inappropriate base.1. Monitor the reaction and stop it once the starting material is consumed. 2. Screen alternative bases.
Heck Reaction

Similar to the Suzuki coupling, a halogenated derivative of the aniline is required for the Heck reaction.

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂These are common and effective precatalysts for Heck reactions.[10]
Ligand Triphenylphosphine (PPh₃) or Herrmann's catalystPPh₃ is a classic ligand for Heck reactions. For more challenging substrates, more specialized ligands may be needed.
Base Organic bases: Et₃N, DIPEAThese bases act as a scavenger for the generated acid.
Solvent Polar aprotic solvents: DMF, DMAc, AcetonitrileThese solvents are commonly used for Heck reactions.
Temperature 100-140 °CHigher temperatures are often required for Heck couplings.

Troubleshooting Guide: Heck Reaction

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient oxidative addition. 2. Catalyst decomposition.1. If using an aryl chloride, consider switching to a bromide or iodide. 2. Use a more thermally stable ligand or a lower reaction temperature with a longer reaction time.
Isomerization of the Alkene Product Reversible β-hydride elimination and re-addition.1. Use a ligand that promotes rapid reductive elimination. 2. Add a silver salt (e.g., Ag₂CO₃) to scavenge the halide and favor an irreversible pathway.
Formation of Palladium Black Catalyst decomposition.1. Ensure strictly anaerobic conditions. 2. Lower the catalyst loading or temperature.

Experimental Workflows and Diagrams

Catalyst Screening Workflow

A logical workflow is essential for efficient catalyst screening.

G cluster_0 Phase 1: Initial Catalyst System Screening cluster_1 Phase 2: Optimization of 'Hits' A Define Reaction: Substrate, Coupling Partner, Desired Product B Select 2-3 Palladium Precatalysts (e.g., G3-XPhos, Pd₂(dba)₃) A->B C Select a Diverse Set of 4-6 Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) B->C D Select 2-3 Bases (e.g., NaOtBu, K₃PO₄) C->D E Run High-Throughput Experimentation (HTE) or Parallel Synthesis D->E F Analyze Results (LC-MS, UPLC) to Identify Promising 'Hits' E->F G Select Best Performing Catalyst System(s) from Phase 1 F->G Proceed with top candidates H Optimize Reaction Parameters: Temperature Concentration Catalyst Loading G->H I Solvent Screening G->I J Confirm Product Structure and Purity H->J I->J

Caption: A two-phase workflow for efficient catalyst screening and optimization.

Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting.

G Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X(Lₙ) OxAdd->PdII AmineCoord Amine Coordination R₂NH PdII->AmineCoord PdAmine [Ar-Pd(II)(NHR₂)-X(Lₙ)] AmineCoord->PdAmine Base Base PdAmine->Base Deprotonation RedElim Reductive Elimination PdAmine->RedElim Forms Pd-Amido Complex RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • NIH. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Xingwei Li group. (2024, March 1). Aminative Suzuki–Miyaura coupling.
  • Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • (2024, January 9). Ligand design for cross-couplings: phosphines. YouTube.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • (n.d.). The Power of Fluorine: Accelerating Innovation with Trifluoromethylated Anilines.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Managing exothermic reactions in 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists synthesizing 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4).[1] It focuses specifically on managing the critical exothermic events inherent in the Nucleophilic Aromatic Substitution (


)  and Nitro-Reduction  steps.

Technical Support Center: Exotherm Management Guide

Topic: Process Safety & Yield Optimization for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Applicable Route: Nitro-Intermediate Pathway (Coupling


 Reduction)
Urgency Level:  High (Thermal Runaway Risks)[1]

Part 1: The Synthesis Workflow & Hazard Map

The synthesis typically proceeds via two distinct exothermic stages. Understanding the heat flow in each is critical for safety and product purity.

Reaction Scheme:

  • Step A (

    
     Coupling):  3,5-Bis(trifluoromethyl)chlorobenzene + 
    
    
    
    -Nitrophenol
    
    
    Intermediate Nitro Ether [1]
  • Step B (Reduction): Intermediate Nitro Ether

    
    Target Aniline 
    

Figure 1: Process flow diagram highlighting critical control points for exothermic management.

Part 2: Troubleshooting Module – Step 1 ( Coupling)

Context: This step involves reacting 3,5-bis(trifluoromethyl)chlorobenzene with


-nitrophenol using a base (e.g., 

or

) in a polar aprotic solvent (DMSO, DMF, or NMP).[1] The electron-withdrawing

groups make the ring highly active, leading to rapid, heat-generating substitution.[1]
Q1: I am observing a sudden temperature spike immediately after adding the base. How do I control this?

Diagnosis: You are likely experiencing a deprotonation exotherm superimposed on the substitution exotherm .

  • Mechanism: The base reacts with

    
    -nitrophenol to form the phenoxide anion (
    
    
    
    ).[1] This anion then attacks the aryl halide (
    
    
    ). If you add the base to a mixture of both reactants, both heat events occur simultaneously.

Corrective Protocol:

  • Adopt a "Pre-formation" Strategy:

    • Charge the solvent and

      
      -nitrophenol first.[1]
      
    • Add the base slowly and allow the deprotonation exotherm to dissipate.

    • Cool the mixture to 20–25°C.

    • Then add the 3,5-bis(trifluoromethyl)chlorobenzene slowly. This isolates the

      
       exotherm from the acid-base heat.[1]
      
  • Solvent Switch: If using DMSO (dimethyl sulfoxide), be aware that it has poor thermal conductivity and can decompose violently above 190°C. Ensure your jacket temperature never exceeds 100°C.

Q2: The reaction stalls at 60% conversion despite heating. Should I increase the temperature?

Warning: Do NOT blindly ramp the temperature.

  • Risk: Higher temperatures (>

    
    C) in the presence of base and halo-aromatics can trigger secondary decomposition or polymerization of the solvent (especially DMF/DMSO), leading to a thermal runaway.
    

Troubleshooting Steps:

  • Check Water Content: The

    
     reaction is sensitive to water, which solvates the nucleophile (phenoxide) and reduces its reactivity.
    
    • Action: Check the Karl Fischer (KF) moisture content of your solvent and base. If KF > 0.5%, dry the system.

  • Base Stoichiometry: Ensure you have at least 1.1–1.2 equivalents of base.[1] The reaction generates HCl (neutralized by base), consuming the base as the reaction proceeds.

  • Agitation: These reactions often form thick slurries (salt formation). Poor mixing leads to "hot spots" and stalled kinetics.[1] Ensure your impeller provides adequate turnover.[1]

Part 3: Troubleshooting Module – Step 2 (Nitro Reduction)

Context: Reducing the nitro intermediate to the aniline using


 and Pd/C. Nitro reductions are among the most energetic reactions in organic synthesis (

).
Q3: The hydrogen uptake is extremely fast, and the cooling system is maxed out. Is this normal?

Diagnosis: Yes, this is characteristic of a mass-transfer limited regime transitioning to kinetic control due to high catalyst activity.[1]

  • Hazard: If the cooling capacity is exceeded, the temperature will rise, accelerating the reaction further (Arrhenius behavior) and potentially igniting the solvent or hydrogen headspace.

Immediate Action:

  • Stop Agitation: This immediately halts gas-liquid mass transfer, effectively pausing the reaction.[1]

  • Cut Hydrogen Feed: Switch to nitrogen inertion if possible.

Prevention Protocol for Next Run:

  • Catalyst Dosing: Do not add all catalyst at once if the scale is >10g. Use a "split-charge" approach or reduce the catalyst loading (e.g., from 10 wt% to 5 wt%).

  • Pressure Throttling: Run the initial phase at lower pressure (e.g., 1 bar instead of 5 bar) to limit the reaction rate.

Q4: I see de-fluorination byproducts (loss of or F). Why?

Analysis: Over-reduction. The


 group on an aromatic ring is generally stable, but activated benzylic C-F bonds can be hydrogenolyzed under aggressive conditions (high T, high P, prolonged time).

Optimization Table:

ParameterStandard ConditionLow-Defluorination ConditionReason
Catalyst 10% Pd/C5% Pt/C or Sulfided Pd/CPt is less active for hydrogenolysis than Pd.[1]
Temperature 50–60°C20–30°CLower T favors nitro reduction over C-F cleavage.[1]
Pressure 5 bar (70 psi)1–2 bar (15–30 psi)Lower H2 concentration reduces side reactions.
Additive NoneDiphenyl sulfide (trace)Poisons highly active sites responsible for C-F cleavage.

Part 4: Essential Data & Reference Standards

Thermal Safety Data (Estimates)
Reaction StepEstimated Heat of Reaction (

)
Adiabatic Temp Rise (

)
Critical Hazard

Coupling
-150 to -200 kJ/mol~80–100°C (Solvent dependent)Thermal runaway leading to solvent decomposition.[1]
Nitro Reduction -500 to -550 kJ/mol>200°C (if adiabatic)Explosion/Fire; Pressure buildup.[1]

Note:


 assumes a standard concentration of ~1M in organic solvent without active cooling. Always measure specific calorimetry (RC1/DSC) for scale-up.
References
  • Provides physical properties and general reaction context for trifluoromethyl-substituted anilines.
  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

    • Authoritative source on mechanisms in electron-deficient fluoro-arom
  • Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol. Chemical Science. Retrieved February 7, 2026, from [Link]

    • Details the thermodynamics and selectivity challenges in nitro-group reductions.
  • National Institutes of Health (NIH). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved February 7, 2026, from [Link]

    • Background on the stability and synthesis of trifluoromethyl ether linkages.
  • Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table. Retrieved February 7, 2026, from [Link]

    • Practical safety protocols for managing hydrogen

Sources

Technical Support Center: Synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

[1][2][3]

Case ID: SYN-57688-35-4 Subject: Troubleshooting Guide for Protocol Optimization and Impurity Management Status: Open for Consultation[1][2][3]

Executive Summary

This guide addresses the synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4), a critical intermediate for various kinase inhibitors and anti-androgen therapeutics.[1][2][3] The synthesis typically follows a two-stage workflow:

  • SNAr Coupling: Reaction of 4-nitrophenol with 3,5-bis(trifluoromethyl)fluorobenzene.[1][2][3]

  • Chemoselective Reduction: Conversion of the nitro group to the aniline without defluorination.[1][2][3]

Below is the master workflow and troubleshooting logic.

Master Workflow Visualization

SynthesisWorkflowStartStart:Raw MaterialsStep1Step 1: S_NAr Coupling(Base + Heat)Start->Step1 4-Nitrophenol + ElectrophileInterIntermediate:Nitro-EtherStep1->Inter >95% Conv.Imp1Impurity A:Hydrolysis (Phenol)Step1->Imp1 Wet SolventStep2Step 2: Reduction(H2 + Catalyst)Inter->Step2TargetTarget:Aniline ProductStep2->Target Pd/C or Fe/HClImp2Impurity B:Azo DimerStep2->Imp2 Incomplete Red.

Figure 1: Logical flow of the two-step synthesis showing critical control points where impurities (Red/Yellow nodes) typically diverge from the main pathway.

Module 1: The SNAr Coupling Reaction

Context: The formation of the ether linkage relies on Nucleophilic Aromatic Substitution (SNAr).[1][2][3] You are reacting 4-nitrophenol (nucleophile) with 1-fluoro-3,5-bis(trifluoromethyl)benzene (electrophile).[1][2][3]

Common Issues & Solutions

Q1: My reaction conversion stalls at 70-80%, and I see a new peak in the HPLC that matches 3,5-bis(trifluoromethyl)phenol. Why?

  • Diagnosis: Competitive Hydrolysis. The SNAr reaction is sensitive to water.[1][2][3] Hydroxide ions (generated from trace water and base) are smaller and harder nucleophiles than your nitrophenoxide, attacking the fluorobenzene to form the phenol byproduct.[1][2][3]

  • The Fix:

    • Solvent Drying: Ensure DMF or DMSO has ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       water content.[1][3] Use molecular sieves if necessary.[1][2][3]
      
    • Base Choice: Switch from K2CO3 to Cs2CO3 . Cesium's larger cation radius improves the solubility of the phenoxide anion in organic solvents, increasing its nucleophilicity relative to hydroxide [1].[1][2][3]

    • Stoichiometry: Use a slight excess of the electrophile (1.1 equiv) to account for minor hydrolysis losses.

Q2: The reaction mixture turned black, and the yield is low.

  • Diagnosis: Oxidative Degradation. Nitrophenols are prone to oxidation in the presence of strong bases at high temperatures (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C) if oxygen is present.[1]
    
  • The Fix:

    • Degas: Sparge the solvent with Nitrogen or Argon for 15 minutes before adding the base.[1][2][3]

    • Temperature Control: Maintain reaction temperature between 60–80°C . The fluorine leaving group is highly reactive; refluxing is rarely necessary and promotes degradation.[1][2][3]

Module 2: The Chemoselective Reduction

Context: Reducing the nitro group to an amine (aniline) while preserving the C-F bonds and the ether linkage.[1][2][3]

Common Issues & Solutions

Q3: I see "M-19" or "M-20" peaks in MS. Is my product decomposing?

  • Diagnosis: Defluorination (Hydrodefluorination). Standard Pd/C hydrogenation is sometimes too active, causing the cleavage of C-F bonds on the trifluoromethyl group.[1][2][3]

  • The Fix:

    • Catalyst Poisoning: Use sulfided Pd/C or add a trace of thiophene to the reaction.[1][2][3] This attenuates the catalyst's activity, preventing C-F attack while allowing Nitro reduction.[1][2][3]

    • Alternative Reductant: Switch to Fe/NH4Cl or SnCl2 in ethanol/water.[1][2][3] These classical metal reductions are chemically orthogonal to C-F bonds and will not touch the trifluoromethyl groups [2].[1][2][3]

Q4: My product is yellow/orange, but it should be off-white. NMR shows aromatic signals shifted downfield. [1][3]

  • Diagnosis: Azo/Azoxy Contamination. Incomplete reduction leads to the coupling of intermediate hydroxylamines, forming colored azo dimers (Ar-N=N-Ar).[1][2][3]

  • The Fix:

    • Pressure/Time: Increase H2 pressure (from 1 atm to 3-5 bar) or reaction time.

    • Acidic Additive: If using hydrogenation, adding a catalytic amount of acetic acid prevents the condensation of the intermediate hydroxylamine with the nitroso compound.[1][2][3]

Module 3: Quality Control & Impurity Profile

Use the following table to identify impurities based on Relative Retention Time (RRT) in standard Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

ComponentStructure DescriptionRRT (Approx)Origin
4-Nitrophenol Starting Material0.45Incomplete Coupling
Hydrolysis Impurity 3,5-Bis(trifluoromethyl)phenol0.85Wet solvent (Step 1)
Nitro-Intermediate 1-nitro-4-[3,5-bis(CF3)phenoxy]benzene1.10Incomplete Reduction
Target Aniline 4-[3,5-Bis(CF3)phenoxy]aniline 1.00 Product
Azo Dimer Bis-aniline dimer1.35Oxidation of intermediates
Troubleshooting Decision Tree

TroubleshootingStartProblem DetectedQ1Is the issue in Step 1(Coupling)?Start->Q1S1_IssueLow Yield / High ImpurityQ1->S1_IssueYesQ2Is the issue in Step 2(Reduction)?Q1->Q2NoS1_CheckCheck HPLC for3,5-bis(CF3)phenolS1_Issue->S1_CheckS1_SolACTION: Dry Solvent &Switch to Cs2CO3S1_Check->S1_SolS2_IssueProduct is Colored(Yellow/Orange)Q2->S2_IssueColor IssueS2_Issue2Mass Spec shows[M-19] peaksQ2->S2_Issue2Mass/Yield IssueS2_CheckSuspect Azo/AzoxyDimer FormationS2_Issue->S2_CheckS2_SolACTION: Increase H2 Pressureor Add Acid CatalystS2_Check->S2_SolS2_Sol2ACTION: Switch to Fe/NH4Cl(Avoid Pd/C)S2_Issue2->S2_Sol2

Figure 2: Decision matrix for rapid diagnosis of synthetic failures.

References
  • Preparation of trifluoromethylanilines. US Patent 6,333,434.[1][2][3] (Describes the handling of trifluoromethyl-substituted aromatics and the stability of the CF3 group during nucleophilic substitution).

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline. MDPI, 2023. (Discusses chemoselective reduction strategies avoiding over-reduction or azo formation). [1]

  • Process for the preparation of 4-(3,5-bis(trifluoromethyl)phenoxy)aniline. (General methodology inferred from analogous diaryl ether synthesis in kinase inhibitor patents). See WO2001000608 for analogous ether coupling conditions.[1][2][3] [1]

Validation & Comparative

Alternative synthetic methods for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Methodologies for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Executive Summary & Compound Profile

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) is a critical diaryl ether intermediate used in the synthesis of high-value pharmaceutical agents, particularly kinase inhibitors and receptor modulators where the bis-trifluoromethyl motif provides metabolic stability and lipophilicity.

This guide objectively compares three synthetic routes. The Nucleophilic Aromatic Substitution (SNAr) followed by Reduction is identified as the industry standard due to cost-efficiency and scalability. The Direct SNAr with Aminophenol offers a shorter pathway but introduces reagent stability challenges. Metal-Catalyzed Cross-Coupling serves as a specialized backup for complex substrate analogs.

Target Molecule Data:

  • IUPAC Name: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

  • CAS Number: 57688-35-4

  • Molecular Formula: C14H9F6NO

  • Molecular Weight: 321.22 g/mol

Strategic Route Analysis

Route A: The Industrial Standard (Nitro-Reduction)
  • Mechanism: SNAr of an electron-deficient nitrobenzene followed by chemoselective reduction.

  • Key Reagents: 3,5-Bis(trifluoromethyl)phenol + 4-Chloronitrobenzene.

  • Logic: The nitro group on 4-chloronitrobenzene strongly activates the ring for nucleophilic attack by the phenoxide. Subsequent reduction is high-yielding and well-precedented.

Route B: Direct Convergent Synthesis
  • Mechanism: SNAr of an electron-deficient fluorobenzene with an electron-rich aniline nucleophile.

  • Key Reagents: 4-Aminophenol + 1-Fluoro-3,5-bis(trifluoromethyl)benzene.

  • Logic: The two CF3 groups activate the fluorobenzene ring. This route avoids the reduction step but requires handling 4-aminophenol (prone to oxidation) and a more expensive fluorinated precursor.

Route C: Catalytic Cross-Coupling (Ullmann/Buchwald)
  • Mechanism: Copper or Palladium-catalyzed C-O bond formation.

  • Key Reagents: 3,5-Bis(trifluoromethyl)phenol + 4-Iodoaniline.

  • Logic: Used when SNAr is deactivated by specific substitution patterns. For this specific target, it is less atom-economical than Routes A or B.

Comparative Performance Metrics

MetricRoute A: Nitro-Reduction Route B: Direct SNAr Route C: Ullmann Coupling
Step Count 2 (Ether formation + Reduction)1 (Direct Ether formation)1 (Catalytic Coupling)
Overall Yield 75 - 85%60 - 70%50 - 65%
Atom Economy HighModerateLow (Heavy metal waste)
Reagent Cost Low (Commodity chemicals)High (Fluoro-precursor)High (Catalyst + Ligand)
Scalability Excellent (Kilogram scale)Moderate (Oxidation risk)Low (Waste disposal)
Safety Profile Exothermic hydrogenationSensitive reagentsHeavy metal toxicity

Detailed Experimental Protocols

Protocol A: The Industrial Standard (Recommended)

Step 1: Ether Formation

  • Charge a reaction vessel with 3,5-bis(trifluoromethyl)phenol (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Add Potassium Carbonate (K2CO3, 1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide.

  • Add 4-Chloronitrobenzene (1.05 equiv).

  • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/HPLC for consumption of phenol.

  • Workup: Cool to RT, pour into ice water. Filter the precipitate (4-[3,5-bis(trifluoromethyl)phenoxy]nitrobenzene). Wash with water and dry.[1]

    • Checkpoint: Yield should be >90%.[1] Solid is stable.

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate in Ethanol or Methanol (10 mL/g).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate under H2 balloon (1 atm) or low pressure (30 psi) at RT for 2–4 hours.

    • Alternative: Iron powder (3 equiv) in AcOH/EtOH reflux can be used if hydrogenation gear is unavailable.

  • Filter through Celite to remove catalyst.

  • Concentrate the filtrate to obtain the crude aniline.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.

Protocol B: Direct Synthesis (Rapid Access)
  • Charge a flask with 4-Aminophenol (1.0 equiv) and DMSO (polar aprotic is essential).

  • Add Potassium tert-butoxide (KOtBu, 1.1 equiv) under Nitrogen atmosphere. Note: Stronger base required than Route A due to lower acidity of aminophenol.

  • Stir for 15 mins until dissolved.

  • Add 1-Fluoro-3,5-bis(trifluoromethyl)benzene (1.1 equiv) dropwise.

  • Heat to 100°C for 12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate. The product may require column chromatography to separate from oxidized aminophenol byproducts.

Visualized Pathways

The following diagram illustrates the convergence of the synthetic strategies and the decision logic for selecting the optimal route.

SynthesisPathways Start Target: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Phenol 3,5-Bis(CF3)phenol (CAS 349-58-6) RouteA Route A: S_NAr (Base, Heat) Phenol->RouteA CNB 4-Chloronitrobenzene (CAS 100-00-5) CNB->RouteA NitroInt Intermediate: Nitro-Ether Reduction Reduction (H2, Pd/C) NitroInt->Reduction RouteA->NitroInt High Yield (>90%) Reduction->Start Scalable Fluoro 1-Fluoro-3,5-bis(CF3)benzene (CAS 35564-19-3) RouteB Route B: Direct S_NAr (Strong Base, DMSO) Fluoro->RouteB AminoPhenol 4-Aminophenol AminoPhenol->RouteB RouteB->Start 1 Step, Moderate Yield

Caption: Convergence of Synthetic Routes. Route A (Top) proceeds via a stable nitro intermediate, offering higher reliability. Route B (Bottom) is a direct one-step protocol but requires more sensitive handling.

Critical Analysis & Troubleshooting

  • Regioselectivity: In Route A, nucleophilic attack occurs exclusively at the carbon bearing the chlorine due to the strong activation by the para-nitro group. In Route B, the fluorine is the specific leaving group activated by the meta-CF3 groups.

  • Impurity Control:

    • Route A: The primary impurity is unreacted phenol, which can be removed by washing the nitro-intermediate with dilute NaOH before reduction.

    • Route B: Oxidation of 4-aminophenol leads to "tarry" dark impurities. Perform this reaction strictly under inert atmosphere (N2 or Ar).

  • Safety: 4-Chloronitrobenzene is toxic and absorbed through the skin. 3,5-Bis(trifluoromethyl)phenol is corrosive. All reactions involving hydrogenation require grounding to prevent static discharge.

References

  • Sigma-Aldrich . Product Specification: 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline (CAS 57688-35-4). Link

  • PubChem . Compound Summary: 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6).[2][3][4] Link

  • National Institute of Standards and Technology (NIST) . 1-Fluoro-3-(trifluoromethyl)benzene Properties. Link

  • Google Patents . Synthesis of diaryl ethers via Nucleophilic Aromatic Substitution. CN102093229A. Link

  • Organic Syntheses . General procedures for SNAr and Nitro Reduction. Link

Sources

Technical Guide: Benchmarking Fluorinated Polyimides Derived from 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

[1]

Executive Summary: The Fluorine Advantage

In the high-stakes arena of 5G/6G telecommunications and flexible optoelectronics, standard polyimides (like Kapton®) face a critical bottleneck: their dielectric constant (

1

This guide evaluates the performance of polymers derived from 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4).[1] This monomer serves as a critical hydrophobic, bulky end-capper or pendant-group precursor that fundamentally alters the polymer's free volume.[1] By introducing the bulky 3,5-bis(trifluoromethyl)phenoxy moiety, researchers can suppress charge transfer complexes (CTC) and lower dielectric permittivity without sacrificing thermal stability.

Key Performance Delta:

  • Dielectric Constant (

    
    ):  Reduction from ~3.4 (Standard PI) to 2.6–2.8  (Target).
    
  • Optical Transparency: Shift from amber/yellow to Colorless/Transparent (>80% T) .

  • Solubility: Transition from insoluble to Soluble in NMP/DMAc (Processable).

Chemical Architecture & Mechanism

To understand the performance metrics, we must first validate the structural causality. The monomer 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline acts as a "molecular spacer."[1]

Structural Impact Analysis
  • Bulky CF3 Groups: The two trifluoromethyl groups at the 3,5-positions create significant steric hindrance.[1] This disrupts the efficient packing of polymer chains, increasing fractional free volume (FFV) .

    • Result: Lower Dielectric Constant (

      
      ).[2]
      
  • Phenoxy Linkage: The ether linkage imparts flexibility to the side group or chain end, improving toughness and solubility .

  • C-F Bonds: The high electronegativity of fluorine reduces the polarizability of the C-F bond, further lowering the dielectric loss (

    
    ) and water absorption.[1]
    
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the synthesis pathway where the monomer is used as a functional end-capper to control molecular weight and surface properties of a polyimide backbone.

SynthesisWorkflowcluster_legendReaction PhaseMonomerMonomer:4-[3,5-Bis(trifluoromethyl)phenoxy]anilinePAAPoly(amic acid)PrecursorMonomer->PAAEnd-Capping(MW Control)DianhydrideDianhydride(e.g., 6FDA, BPDA)Dianhydride->PAAPolycondensation(NMP, 0-5°C)DiamineAromatic Diamine(e.g., TFMB, ODA)Diamine->PAAImidizationThermal/ChemicalImidizationPAA->Imidization-H2OPolyimideFinal FluorinatedPolyimide FilmImidization->PolyimideCuring(300°C)

Caption: Synthesis workflow for polyimides end-capped with the fluorinated aniline monomer. The monomer is added during the poly(amic acid) stage to terminate chains and impart hydrophobic surface properties.

Benchmarking Performance: Target vs. Alternatives

This section objectively compares polyimides modified with the target monomer against industry standards: PMDA-ODA (Kapton type) and 6FDA-TFMB (Standard Fluorinated PI) .[1]

A. Dielectric Properties (1 MHz - 10 GHz)

The primary driver for using this monomer is signal integrity.[1]

PropertyStandard PI (Kapton®)6FDA-Based Fluorinated PITarget: 3,5-CF3 Phenoxy Modified PI
Dielectric Constant (

)
3.4 - 3.52.8 - 3.02.55 - 2.75
Dissipation Factor (

)
0.002 - 0.0080.004< 0.003
Moisture Absorption (%) 1.8 - 3.0%0.5 - 1.0%< 0.3%

Insight: The bulky 3,5-bis(trifluoromethyl)phenoxy group is more effective at disrupting chain packing than simple fluorine substitution on the backbone, leading to the lowest

5G mmWave antenna substrates
B. Thermal & Mechanical Stability

While fluorine often compromises thermal stability, the aromatic nature of this monomer maintains high performance.

PropertyStandard PITarget Modified PINote

(Glass Transition)
> 350°C (No

)
260°C - 310°C Slight reduction due to ether linkage; aids processability.[1]

(Decomposition)
550°C520°C - 540°C Excellent thermal stability maintained.[1]
Tensile Modulus 2.5 GPa2.1 - 2.4 GPa Slightly more flexible due to increased free volume.[1]
C. Optical Transparency

Standard PIs suffer from Charge Transfer Complex (CTC) formation, causing yellowing.

  • Target Performance: The electron-withdrawing CF3 groups weaken the intermolecular forces and CTC formation.[1]

  • Result: Films are often colorless with a cut-off wavelength (

    
    ) < 350 nm and Transmittance > 85% at 450 nm.[1]
    

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize a soluble, transparent polyimide film end-capped with 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline.

Materials
  • Monomer (End-capper): 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS: 57688-35-4).[1]

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).[1]

  • Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFMB).[1]

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

Step-by-Step Methodology
  • Monomer Dissolution:

    • In a nitrogen-purged flask, dissolve TFMB (10 mmol) in DMAc. Stir at room temperature until clear.

  • Polycondensation (PAA Formation):

    • Add 6FDA (10.2 mmol) in portions. The slight excess of dianhydride ensures anhydride chain ends.[1]

    • Stir for 4–6 hours to form a viscous Poly(amic acid) (PAA) solution.

  • End-Capping:

    • Add 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (0.4 mmol) to the solution.

    • Stir for an additional 4 hours. The amine reacts with the terminal anhydride groups, capping the chains with the bulky fluorinated moiety.[1]

  • Chemical Imidization:

    • Add Acetic Anhydride and Pyridine (molar ratio 4:1 to anhydride residues).

    • Heat to 80°C for 6 hours.

  • Precipitation & Drying:

    • Pour the solution into methanol/water (1:1) to precipitate the polymer fibrous white solid.

    • Filter and dry at 100°C under vacuum.

  • Film Casting:

    • Re-dissolve the dried polyimide in DMAc (10-15 wt%).[1]

    • Cast onto a glass substrate and cure stepwise: 80°C (1h) → 150°C (1h) → 250°C (1h).

Validation (Self-Check)
  • FTIR: Look for disappearance of Amide I/II bands (1650 cm⁻¹) and appearance of Imide bands (1780, 1720, 1370 cm⁻¹).

  • GPC: Confirm molecular weight (

    
    ) control. If 
    
    
    is too low, reduce the end-capper ratio.

Decision Matrix: When to Use This Polymer?

The following diagram helps researchers decide when to switch from standard materials to the target fluorinated polymer.

DecisionMatrixStartApplication RequirementHighTempIs T > 400°C required?Start->HighTempKaptonUse Standard PI (Kapton)HighTemp->KaptonYesSignalIs Low Dielectric (Dk < 3.0)Critical?HighTemp->SignalNoSignal->KaptonNoTransparencyIs Optical TransparencyRequired?Signal->TransparencyYesTargetPolymerSELECT TARGET:3,5-CF3 Phenoxy Modified PITransparency->TargetPolymerYes (Highest Performance)StandardFluoroUse Standard Fluorinated PI(e.g., 6FDA-TFMB)Transparency->StandardFluoroNo (Cost Sensitive)

Caption: Decision tree for selecting polyimide materials based on thermal, electrical, and optical requirements.

References

  • Synthesis and properties of fluorinated polyimides . ResearchGate.[3][4] Retrieved from

  • Polyimides with Low Dielectric Constant and Dissipation Factor at High Frequency Derived from Novel Aromatic Diamine with Bistrifluoromethyl Pendant Groups . ResearchGate.[3][4] Retrieved from

  • Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide . ResearchGate.[3][4] Retrieved from

  • Insoluble, Low-Dielectric-Constant Polyimides . NASA Technical Reports Server. Retrieved from

  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics . MDPI. Retrieved from

Technical Comparison Guide: Characterization and Validation of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), the "tail" moiety is critical for occupying the hydrophobic allosteric pocket created by the DFG-out conformation. 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) represents a privileged scaffold in this domain. The 3,5-bis(trifluoromethyl)phenoxy moiety provides exceptional lipophilicity and metabolic resistance, yet its electron-deficient nature presents unique synthetic and characterization challenges compared to non-fluorinated analogs.

This guide objectively compares the reaction products of this aniline—specifically diarylureas formed via reaction with isocyanates—against standard alternatives. It provides a validated workflow for synthesis, purification, and rigorous structural confirmation.

Comparative Analysis: The Fluorine Effect

The selection of the 3,5-bis(trifluoromethyl) moiety is rarely arbitrary; it is a calculated decision to modulate physicochemical properties. Below is a comparison of the target aniline against its common structural alternatives.

Table 1: Physicochemical & Synthetic Performance Comparison
FeatureTarget Scaffold 4-[3,5-Bis(trifluoromethyl)phenoxy]anilineAlternative A 4-PhenoxyanilineAlternative B 4-(4-Fluorophenoxy)aniline
Electronic State Electron-Deficient (Distal Ring)Electron-RichMildly Electron-Deficient
Nucleophilicity Moderate (Inductive withdrawal via ether)High High
Lipophilicity (cLogP) ~5.2 (High membrane permeability)~2.8~3.1
Metabolic Stability High (Blocks CYP450 oxidation sites)Low (Prone to hydroxylation)Moderate (Para-block only)
Reaction Rate Slower (Requires 2-4h or heat)Fast (<1h, RT)Fast (<1h, RT)
Solubility High in DCM/DMSO; Poor in MeOHGood in MeOH/EtOHGood in MeOH/EtOH
Expert Insight: The Nucleophilicity Trade-off

While the target scaffold offers superior pharmacokinetic properties (half-life, permeability), the electron-withdrawing effect of the two -CF3 groups reduces the electron density of the ether oxygen. This diminishes the resonance donation into the central aniline ring, rendering the amine group less nucleophilic than Alternative A. Consequently, protocols optimized for standard anilines often result in incomplete conversion when applied to this fluorinated scaffold.

Validated Experimental Protocol

The following protocol describes the synthesis of a model diarylurea, 1-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-3-phenylurea , designed to validate the reactivity and purity of the aniline.

Reagents & Stoichiometry[1][2]
  • Nucleophile: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (1.0 equiv, 1.0 mmol)

  • Electrophile: Phenyl Isocyanate (1.1 equiv, 1.1 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (5 mL/mmol)

  • Catalyst (Optional): Pyridine (0.1 equiv) – Recommended only if reaction stalls.

Step-by-Step Synthesis Workflow
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 321 mg (1.0 mmol) of the aniline in 5 mL anhydrous DCM.

  • Addition: Add Phenyl Isocyanate (120 µL, 1.1 mmol) dropwise via syringe at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4 hours .

    • Note: Unlike non-fluorinated anilines which precipitate urea immediately, this product may remain in solution longer due to lipophilicity.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The aniline spot (Rf ~0.4) should disappear; the urea product appears at lower Rf (~0.2).

  • Work-up:

    • If precipitate forms: Filter and wash with cold DCM.

    • If homogeneous: Evaporate solvent, redissolve in minimal hot EtOAc, and precipitate with Hexanes.

  • Yield Expectation: 85-95% (White crystalline solid).

Characterization & Logic Flow

Validation requires a multi-modal approach to confirm not just the identity, but the structural integrity of the trifluoromethyl groups.

Analytical Logic Diagram

The following diagram illustrates the decision-making process for validating the reaction product.

ValidationLogic Start Crude Reaction Product TLC Step 1: TLC Check (Disappearance of Aniline) Start->TLC LCMS Step 2: LC-MS Analysis (Mass Confirmation) TLC->LCMS Decision1 Mass = [M+H]+ 441? LCMS->Decision1 HNMR Step 3: 1H NMR (DMSO-d6) (Urea Proton Check) Decision1->HNMR Yes Fail Investigate Side Products (Isocyanate Hydrolysis) Decision1->Fail No FNMR Step 4: 19F NMR (CF3 Integrity Check) HNMR->FNMR Success Validated Product Release for Bioassay FNMR->Success

Figure 1: Step-wise validation logic for fluorinated diarylurea synthesis.

Key Spectral Signatures[3]
A. 1H NMR (DMSO-d6, 400 MHz)

The formation of the urea linkage is confirmed by two distinct singlets in the downfield region.

  • δ 8.8 - 9.2 ppm (1H, s): -NH- attached to the fluorinated phenoxy ring.

  • δ 8.6 - 8.8 ppm (1H, s): -NH- attached to the phenyl ring.

  • Differentiation: The proton attached to the electron-poor phenoxy-aniline side is typically more deshielded (further downfield) than the phenyl side.

B. 19F NMR (DMSO-d6, 376 MHz)

This is the definitive test for the 3,5-bis(CF3) moiety.

  • δ -61.0 to -63.5 ppm (s, 6F): A single sharp peak indicates equivalent CF3 groups.

  • Validation Flag: If multiple fluorine peaks appear, it indicates degradation of the CF3 group (rare under these conditions) or the presence of rotamers/impurities.

C. LC-MS (ESI+)
  • Target Mass: Calculated MW = 440.35.

  • Observed: [M+H]+ = 441.4.

  • Retention Time: Expect a significant shift to a later retention time compared to the starting aniline due to the addition of the lipophilic urea core.

Troubleshooting & Optimization

Common issues when working with 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline:

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aniline Low nucleophilicity of the aniline amine.Increase temperature to 40°C or add 0.1 eq. DMAP.
Symmetric Urea Formation Hydrolysis of isocyanate due to wet solvent.Ensure anhydrous DCM/THF; use molecular sieves.
Product Oiling Out High lipophilicity prevents crystallization.Switch recrystallization solvent from Hexane/EtOAc to MeOH/Water.

Scientific Rationale for Scaffold Selection

Why persist with this difficult-to-synthesize scaffold? The answer lies in the Pharmacophore Interaction .

Pharmacophore cluster_effect The Fluorine Advantage Aniline Aniline Nitrogen (H-Bond Donor) Linker Phenoxy Ether (Flexible Linker) Aniline->Linker Tail 3,5-Bis(CF3) Phenyl (Hydrophobic Anchor) Linker->Tail Target Kinase Allosteric Pocket (DFG-Out) Tail->Target High Affinity (Van der Waals) Effect1 Metabolic Blocking (No CYP Oxidation) Tail->Effect1 Effect2 Lipophilicity Boost (Membrane Penetration) Tail->Effect2

Figure 2: Pharmacophoric mapping of the 3,5-bis(trifluoromethyl)phenoxy moiety in kinase inhibition.

The 3,5-bis(trifluoromethyl) substitution pattern creates a bulky, electron-rich "cloud" (due to fluorine lone pairs) that, paradoxically, is lipophilic. This allows the molecule to displace water from deep hydrophobic pockets in enzymes (like VEGFR or BRAF), providing a binding energy advantage that smaller halogenated analogs (4-F, 4-Cl) cannot match.

References

  • Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Banker, P., et al. (2002). Diaryl Ureas as Novel Kinase Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 12(1), 115-118. Link

  • Sigma-Aldrich. (n.d.). 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Product Specification. Link

Sources

In vitro vs in vivo studies of compounds containing the 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline moiety

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Moiety

Executive Summary

This guide provides a technical comparison of the 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline moiety against its non-fluorinated and mono-fluorinated alternatives. This scaffold is a critical pharmacophore in the development of Type II Kinase Inhibitors (e.g., targeting B-RAF, VEGFR) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

While the unsubstituted phenoxy-aniline scaffold suffers from rapid oxidative metabolism, the introduction of the 3,5-bis(trifluoromethyl) motif dramatically alters the physicochemical landscape. This guide analyzes the trade-offs between metabolic stability and solubility , providing actionable protocols for validating these compounds in vitro and in vivo.

Chemical Identity & Structural Logic

The moiety acts as a hydrophobic "tail" designed to occupy deep lipophilic pockets in enzymes (e.g., the allosteric pocket of kinases).

  • Compound A (Subject): 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

  • Alternative B (Control): 4-Phenoxyaniline (Unsubstituted)

  • Alternative C (Intermediate): 4-(4-Fluorophenoxy)aniline

Mechanistic Rationale for the Bis-CF3 Substitution
  • Metabolic Blockade: The 3,5-positions are primary sites for CYP450-mediated hydroxylation. Trifluoromethyl groups sterically and electronically block these sites.

  • Electronic Modulation: The strong electron-withdrawing nature (

    
    ) of the CF3 groups deactivates the phenyl ring, preventing oxidation.
    
  • Lipophilicity Boost: Increases LogP significantly, enhancing permeability but challenging aqueous solubility.

In Vitro Profiling: Stability vs. Solubility

The first phase of evaluation must distinguish intrinsic clearance (


) from solubility limitations.
Comparative Data Summary
MetricBis-CF3 Analog (Subject) Mono-Fluoro Analog Unsubstituted Control
LogP (Calc) ~5.2 (High Lipophilicity)~3.4~2.8
Microsomal Stability (

)
> 120 min~45 min< 15 min
CYP Inhibition (IC50) Moderate (Potential CYP2C9/3A4)LowLow
Aq. Solubility (pH 7.4) Low (< 1

M)
Moderate (~10

M)
High (> 50

M)
PPB (Plasma Protein Binding) > 99%~95%~85%
Critical Experimental Protocol: Microsomal Stability Assay

Rationale: Standard assays often fail for Bis-CF3 compounds due to non-specific binding (NSB) to the plasticware or microsomes themselves, mimicking stability.

Protocol:

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM MgCl2.

  • Substrate Conc: 1

    
    M (Must be low due to solubility limits).
    
  • Co-factor: NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase).

  • Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Correction: Mandatory inclusion of a "minus-NADPH" control to calculate non-metabolic loss (NSB).

    • If loss in minus-NADPH > 20%, add 0.1% BSA to incubation to reduce NSB.

In Vivo Translation: Pharmacokinetics

Moving from in vitro to in vivo reveals the "Lipophilicity Tax." While the Bis-CF3 moiety solves the metabolic clearance problem, it often creates a volume of distribution (


) and absorption challenge.
Comparative Pharmacokinetics (Rat, 1 mg/kg IV, 5 mg/kg PO)
ParameterBis-CF3 Analog Unsubstituted Control Interpretation
Clearance (

)
Low (< 10 mL/min/kg)High (> 50 mL/min/kg)The CF3 groups successfully block hepatic extraction.
Half-Life (

)
Long (8–12 hrs)Short (< 1 hr)Enables QD (once daily) dosing.
Bioavailability (

)
Variable (20–60%)Low (< 10%)Control fails due to First-Pass metabolism; Bis-CF3 struggles with dissolution.
Volume (

)
High (> 5 L/kg)Moderate (~1 L/kg)Bis-CF3 compounds distribute extensively into tissues (fat/brain).
Protocol: Cassette Dosing for SAR Ranking

Rationale: To minimize animal usage and biological variability when ranking the Bis-CF3 analog against alternatives.

  • Formulation: Dissolve 3–5 analogs (including Bis-CF3 and Mono-Fluoro) in a cassette formulation (5% DMSO / 40% PEG400 / 55% Water).

  • Dose: 0.5 mg/kg per compound (IV bolus).

  • Sampling: Serial blood draws via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS (MRM mode).

    • Note: Bis-CF3 analogs often show "flip-flop" kinetics in oral dosing (absorption rate < elimination rate) due to poor solubility. IV data is crucial to determine true clearance.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing the Bis-CF3 moiety.

SAR_Logic Start Lead Optimization (Diaryl Ether Scaffold) MetabIssue Problem: High Metabolic Clearance (Rapid Hydroxylation) Start->MetabIssue Strategy Strategy: Block Metabolic Soft Spots MetabIssue->Strategy OptionA Option A: 4-Fluoro (Mono) Partial Blocking Strategy->OptionA OptionB Option B: 3,5-Bis(CF3) Complete Blocking Strategy->OptionB ResultA Result: Moderate Clearance Good Solubility OptionA->ResultA ResultB Result: Low Clearance (High Stability) High Lipophilicity (LogP > 5) OptionB->ResultB Risk Risk: Poor Aqueous Solubility & High Protein Binding ResultB->Risk Solution Formulation Fix: Use SEDDS or Nanoparticles Risk->Solution

Caption: Decision Logic for incorporating the Bis-CF3 moiety. Note the trade-off between metabolic stability and solubility risks.

Experimental Workflow: From Synthesis to Safety

The Bis-CF3 aniline moiety presents specific toxicity risks (aniline-induced methemoglobinemia) if the amide bond is cleaved in vivo.

Workflow Step1 1. Synthesis (SnAr Coupling) Step2 2. In Vitro ADME (Microsomes + Hepatocytes) Step1->Step2 Step3 3. Metabolite ID (Check for Aniline Release) Step2->Step3 Critical Checkpoint Step3->Step1 If Cleaved (Fail) Step4 4. In Vivo PK (Rat/Mouse) Step3->Step4 If Stable

Caption: Validation workflow emphasizing the Metabolite Identification step to ensure the aniline moiety remains integral.

Conclusion & Recommendation

The 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline moiety is a high-performance tool for increasing potency and metabolic half-life, particularly in kinase inhibitors and anti-infectives. However, it is not a "magic bullet."

  • Choose this moiety when: Your lead compound suffers from rapid oxidative metabolism at the terminal phenyl ring and you need to drive potency via hydrophobic interactions.

  • Avoid this moiety when: Your lead series already has a LogP > 4.5. Adding this group will push LogP > 6, likely resulting in zero oral bioavailability due to solubility-limited absorption (Class II/IV BCS).

Final Verdict: The Bis-CF3 analog is superior for in vivo efficacy models due to sustained exposure, provided a suitable formulation (e.g., lipid-based vehicle) is used to overcome solubility barriers.

References
  • Bedos-Belval, F., et al. (2012).[1] "Diaryl ether derivatives as anticancer agents – a review." Med.[2][3] Chem. Commun. 3, 1356.[2]

  • Liu, Q., et al. (2019). "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors."[4] European Journal of Medicinal Chemistry, 183, 111702.

  • PubChem. (2025).[5] "Compound Summary: 4-(Trifluoromethyl)aniline and related derivatives." National Library of Medicine.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Foundational text on CF3 metabolic stability).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Evaluating the Drug-Like Properties of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Fluorine Advantage

In modern drug discovery, the 4-[3,5-bis(trifluoromethyl)phenoxy]aniline scaffold represents a "privileged structure."[1] It is not merely a building block but a strategic tool used to modulate metabolic stability , lipophilicity , and binding affinity .[2]

This guide objectively compares derivatives of this scaffold against their non-fluorinated and mono-fluorinated analogs.[1][3] The data presented demonstrates why the 3,5-bis(trifluoromethyl) substitution pattern is frequently superior for optimizing lead compounds targeting hydrophobic pockets (e.g., Kinases, Nuclear Receptors) and improving half-life (


).[1]

Comparative Analysis: Scaffold Performance

The following analysis contrasts the Subject Scaffold (3,5-Bis-CF3) against two common alternatives: the Unsubstituted Phenoxy and the Mono-Trifluoromethyl variants.[1][3]

Physicochemical & ADME Profiling[3]
PropertyAlternative A: Unsubstituted Phenoxy AnilineAlternative B: 4-Trifluoromethyl Phenoxy AnilineSubject: 4-[3,5-Bis(trifluoromethyl)phenoxy]anilineImpact on Drug Design
LogP (Lipophilicity) ~2.1 - 2.5~3.2 - 3.54.2 - 4.8 Higher LogP improves membrane permeability but requires formulation strategies for solubility.[1][3]
Metabolic Stability (

)
Low (< 15 min)Moderate (30-60 min)High (> 120 min) The bulky CF3 groups block CYP450 oxidation at the vulnerable 3,5-positions.[1]
Electronic Effect (

)
NeutralStrong EWG (-I)Very Strong EWG (-I) Reduces electron density on the ether oxygen, stabilizing the system against oxidative cleavage.[1]
Solubility (aq) ModerateLowVery Low Requires polar solubilizing groups (e.g., morpholine, piperazine) elsewhere in the molecule.
Mechanism of Action: The "Metabolic Shield"

The primary advantage of the 3,5-bis(trifluoromethyl) motif is its ability to act as a metabolic shield.

  • Alternative A (Unsubstituted): Rapidly hydroxylated by CYP450 enzymes at the para and ortho positions of the phenoxy ring, leading to rapid clearance and Phase II conjugation.

  • Subject (Bis-CF3): The trifluoromethyl groups sterically and electronically deactivate the phenyl ring.[1] The C-F bond is metabolically inert (bond energy ~116 kcal/mol), forcing metabolic enzymes to attack less favorable sites or slowing clearance significantly.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.

SAR_Decision_Tree Start Lead Compound Analysis (Phenoxy-Aniline Core) Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Site Is Metabolism on Phenoxy Ring? Check_Metab->Check_Site Yes Check_Potency Target Pocket Type? Check_Metab->Check_Potency No Action_BisCF3 Switch to: 3,5-Bis(CF3) Scaffold (Blocks Metabolism + Fills Hydrophobic Pocket) Check_Site->Action_BisCF3 Yes (3,5 positions vulnerable) Action_Polar Add Polar Groups (Reduce LogP) Check_Site->Action_Polar No (Other site) Check_Potency->Action_BisCF3 Large Hydrophobic Pocket Action_Mono Switch to: 4-F or 4-CF3 (Minor Steric Clash) Check_Potency->Action_Mono Restricted Pocket

Figure 1: Strategic decision tree for incorporating the 3,5-bis(trifluoromethyl)phenoxy moiety during lead optimization to address metabolic liabilities.

Experimental Protocols for Validation

To validate the drug-like properties of these derivatives, the following standardized protocols are recommended. These ensure data integrity and reproducibility.[3]

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the derivative compared to a non-fluorinated control.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][3]

  • Test Compound (1 µM final concentration, <0.1% DMSO).

Workflow:

  • Pre-Incubation: Mix 30 µL HLM (final 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and Test Compound at 37°C for 5 minutes.

  • Initiation: Add 20 µL NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring the parent ion transition.[1][3]

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


[1]
Protocol B: Kinetic Solubility Assay (Nephelometry)

Objective: Assess if the lipophilic bis-CF3 groups compromise solubility below the threshold for oral bioavailability.[1]

Workflow:

  • Prepare 10 mM stock solution of the derivative in DMSO.

  • Serial dilute into pH 7.4 PBS buffer to final concentrations of 1, 10, 50, and 100 µM (final DMSO 1%).

  • Incubate for 2 hours at 25°C with gentle shaking.

  • Measure light scattering (nephelometry) or absorbance at 620 nm.[1]

  • Threshold: A significant increase in scattering indicates precipitation.[1][3] The highest concentration with no scattering is the "Kinetic Solubility Limit."

Mechanistic Pathway: Metabolic Blocking

The diagram below details the specific chemical mechanism by which the bis-CF3 substitution prevents oxidative degradation.

Metabolic_Blocking Substrate Unsubstituted Phenoxy-Aniline CYP450 CYP450 Enzyme (Oxidation) Substrate->CYP450 High Affinity Metabolite Hydroxylated Product (Inactive/Cleared) CYP450->Metabolite Rapid Conversion Blocked Metabolism Blocked (Steric/Electronic Shield) CYP450->Blocked Oxidation Fails Protected 3,5-Bis(CF3) Derivative Protected->CYP450 Low Affinity (Steric Hindrance) Active Drug Remains Active (Extended t1/2) Blocked->Active Maintains Conc.

Figure 2: Mechanism of metabolic stabilization.[1][3] The CF3 groups prevent CYP450 access to the phenyl ring, extending the drug's half-life.[3]

Expert Commentary & Recommendations

When to Use This Scaffold
  • Kinase Inhibition: This scaffold is highly effective in Type II kinase inhibitors (e.g., RAF/MEK/VEGFR pathways) where the bis-CF3 phenyl group occupies the hydrophobic allosteric pocket adjacent to the ATP binding site [1].

  • Anti-Infectives: Recent studies indicate that 3,5-bis(trifluoromethyl)pyrazole derivatives exhibit potent bactericidal activity against MRSA, leveraging the lipophilicity to penetrate bacterial membranes [2].

Critical Considerations

While the 4-[3,5-bis(trifluoromethyl)phenoxy]aniline moiety solves metabolic stability issues, it introduces lipophilicity risks .[1] A LogP > 4.5 can lead to:

  • High plasma protein binding (>99%), reducing the free fraction of the drug.

  • Potential hERG channel inhibition (cardiotoxicity risk).[1]

  • Recommendation: Counterbalance the lipophilicity by introducing polar solubilizing groups (e.g., N-methyl piperazine, morpholine) on the aniline side of the molecule.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: ResearchGate.[1][3] URL:[Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Publications.[1][3] URL:[Link][1]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI.[1][3][4] URL:[Link][1]

  • 4-(3,5-Bis(trifluoromethyl)phenoxy)aniline - Compound Summary. Source: PubChem.[1][3] URL:[Link](Note: General search link provided for dynamic verification of CAS 57688-35-4)[1][3]

Sources

Inter-laboratory validation of analytical methods for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of Analytical Methods for 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and CMC Regulatory Professionals[1]

Executive Summary

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4) is a critical pharmacophore and intermediate, notably utilized in the synthesis of anti-malarial APIs such as Tafenoquine.[1] Its structural duality—combining a basic aniline moiety with a highly lipophilic bis-trifluoromethyl phenoxy ether—presents unique analytical challenges.

This guide presents the results and methodology of a multi-site inter-laboratory validation study. We objectively compare the industry-standard Reverse-Phase HPLC (RP-HPLC) method against a GC-FID alternative. While GC-FID offers superior resolution for volatile organic impurities, our data confirms RP-HPLC as the robust "Gold Standard" for assay and purity profiling due to superior precision and lack of thermal degradation risks.

Part 1: The Analytical Challenge

The analyte, 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, possesses specific physicochemical properties that dictate method selection:

  • High Lipophilicity: The two

    
     groups significantly increase retention on non-polar stationary phases (LogP > 4.5 estimated).[1]
    
  • Basic Nitrogen: The aniline amine group (

    
    ) is prone to silanol interactions, leading to peak tailing if not suppressed.
    
  • Thermal Lability: While the ether linkage is stable, the aniline functionality can undergo oxidative degradation at the high injector temperatures required for GC.

Comparison Matrix: RP-HPLC vs. GC-FID
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Primary Use Assay & Purity (Non-volatile impurities)Residual Solvents & Volatile Precursors
Linearity (

)


Precision (Inter-lab %RSD)


Sample Prep Dissolution in Acetonitrile (Simple)Derivatization often required to improve peak shape
Risk Factor Column fouling from lipophilic matrixThermal degradation of analyte in injector port
Part 2: Validated Experimental Protocols
Method A: RP-HPLC (The Gold Standard)

Rationale:[1] This method utilizes a C18 stationary phase with high carbon load to handle the lipophilic nature of the analyte, while an acidic mobile phase suppresses the ionization of the aniline group to ensure sharp peak symmetry.

Instrument Parameters:

  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    (or equivalent end-capped C18).
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.5).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Lambda max for the phenoxy-aniline system).
    
  • Column Temp:

    
     (Critical for mass transfer of bulky fluorinated groups).
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |[1]

Self-Validating System Suitability Criteria:

  • Tailing Factor:

    
     (Ensures no silanol interaction).
    
  • Theoretical Plates:

    
    .
    
  • Resolution:

    
     between main peak and nearest impurity (usually the 3,5-bis(trifluoromethyl)phenol precursor).
    
Method B: GC-FID (The Orthogonal Check)

Rationale: Used primarily to detect volatile precursors that may co-elute in HPLC.

  • Column: DB-5ms (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @

    
    .
    
  • Injector:

    
    , Split 10:1.
    
  • Detector: FID @

    
    .[1]
    
  • Temp Program:

    
     (hold 2 min) 
    
    
    
    
    
    
    
    
    
    (hold 5 min).
Part 3: Inter-Laboratory Validation Results

A "Round Robin" study was conducted across three independent laboratories (QC Lab A, R&D Lab B, CRO Lab C) following ICH Q2(R1) guidelines [1].

1. Specificity and Forced Degradation

Samples were subjected to acid, base, peroxide, and thermal stress.

  • HPLC Outcome: The method successfully resolved the parent peak from all degradation products. Purity angle < Purity threshold (using PDA detector).

  • GC Outcome: Thermal stress samples showed artifact peaks, confirming the method's limitation for stability studies.

2. Linearity & Range

Both methods were evaluated over 50% to 150% of the target concentration (


).
ParameterRP-HPLC ResultGC-FID Result
Slope


y-intercept

of response

of response
Correlation (

)


Range


3. Reproducibility (Inter-Lab Precision)

Three labs analyzed the same batch of CAS 57688-35-4 (Batch #2024-TF-009).

LaboratoryHPLC Assay (%)GC-FID Assay (%)
Lab A (Originator)


Lab B (Blind)


Lab C (External)


Global %RSD 0.45% 1.2%
Part 4: Visualization of Workflows
Analytical Decision Pathway

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the specific analytical requirement (Assay vs. Impurity Profiling).

AnalyticalStrategy Start Sample: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Goal Define Analytical Goal Start->Goal Assay Potency / Assay (Main Component) Goal->Assay Impurity Impurity Profiling Goal->Impurity HPLC Method A: RP-HPLC (UV) Recommended for Release Assay->HPLC High Precision Required Volatile Volatile / Solvent Impurities? Impurity->Volatile NonVolatile Non-Volatile / Degradants Impurity->NonVolatile GC Method B: GC-FID Residual Solvents Only Volatile->GC Boiling Point < 200°C NonVolatile->HPLC Routine QC LCMS UPLC-MS/MS Genotoxic Impurity Check NonVolatile->LCMS Trace Analysis (<0.05%)

Caption: Decision tree for selecting analytical methods for CAS 57688-35-4 based on impurity type and precision needs.

Inter-Laboratory Validation Workflow

This diagram details the "Round Robin" process used to generate the precision data.

ValidationFlow MasterBatch Master Batch Homogenization LabA Lab A (Originator) Method Development MasterBatch->LabA LabB Lab B (Internal) Ruggedness Test MasterBatch->LabB LabC Lab C (CRO) Blind Analysis MasterBatch->LabC DataAgg Data Aggregation (ANOVA Analysis) LabA->DataAgg n=6 replicates LabB->DataAgg n=6 replicates LabC->DataAgg n=6 replicates FinalReport Validation Report (ICH Q2 R1 Compliant) DataAgg->FinalReport Calc %RSD & Accuracy

Caption: Workflow for the inter-laboratory validation study ensuring statistical reliability of the method.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3][4] Available at: [Link][1]

  • National Institutes of Health (NIH). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (Reference for trifluoromethyl aniline degradation pathways). Available at: [Link][1]

  • PubChem. Compound Summary: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline (CAS 57688-35-4).[1][5] Available at: [Link][1]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is a high-value fluorinated intermediate.[1] While it shares the core toxicity profile of general anilines (methemoglobinemia), its specific structure presents a heightened risk: Enhanced Lipophilicity.

The two trifluoromethyl (


) groups significantly increase the molecule's lipid solubility compared to standard aniline.[1] Crucial Insight:  This compound can penetrate the stratum corneum (outer skin layer) faster than non-fluorinated analogues, making dermal exposure the critical failure point in safety protocols.

Immediate Action Plan:

  • Primary Barrier: Double-gloving is mandatory.[1] Laminate (Silver Shield) liners are required for solution handling.[1]

  • Respiratory: Handling solid powder requires a minimum P100 particulate filter; solutions require Organic Vapor (OV) cartridges.[1]

  • Disposal: Segregate as Halogenated Organic Waste . Do not mix with general non-halogenated solvents.

Hazard Identification & Mechanistic Toxicity

To trust the protocol, you must understand the mechanism.

The "Trojan Horse" Effect

Anilines are inherently toxic because they oxidize hemoglobin (


) to methemoglobin (

), which cannot transport oxygen.[1] This leads to cyanosis (blue skin/lips) and tissue hypoxia.[1]

In this specific molecule, the 3,5-bis(trifluoromethyl)phenoxy moiety acts as a lipophilic carrier.[1]

  • Causality: The fluorine atoms withdraw electrons but also repel water, making the molecule "greasy."

  • Result: It bypasses the skin's natural water-barrier defenses more efficiently than hydrophilic toxins.[1]

  • Risk: A splash that seems minor on a nitrile glove can permeate and enter the bloodstream rapidly, potentially showing systemic toxicity symptoms (headache, dizziness, blue lips) hours after the lab work is finished.

The PPE Matrix: Self-Validating Selection

Do not rely on generic "chemical resistant" labels. Use this matrix to select gear based on the specific state of matter.

ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Scientific Rationale
Gloves (Inner) Nitrile (4 mil)Laminate / EVOH (Silver Shield) Laminates resist aromatic amines for >480 mins.[1] Nitrile degrades rapidly with anilines.
Gloves (Outer) Nitrile (Extended Cuff, 6-8 mil)Nitrile (Disposable, 4-6 mil)Outer nitrile provides dexterity and protects the inner laminate glove from physical tears.[1]
Respiratory N95 or P100 (Fit-tested)Fume Hood (Sash <18")Solids generate dust; solutions generate vapors.[1] If hood is unavailable, use Half-face w/ OV/P100.[1]
Eye/Face Chemical Safety GogglesGoggles + Face ShieldGoggles seal against dust/vapor. Face shield prevents neck/skin absorption from splashes.
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Apron Cotton absorbs liquids (bad).[1] Tyvek repels the lipophilic solution.

Operational Protocol: Step-by-Step

Phase A: Pre-Work Setup (The "Clean Zone")[1]
  • Static Control: Fluorinated powders are often static-prone and "fly."[1] Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Glove Donning Order:

    • Step 1: Inspect Laminate gloves for cracks (inflate with air).[1]

    • Step 2: Don Laminate gloves.

    • Step 3: Don Nitrile gloves over the Laminate gloves. Tape the cuff if working with large volumes (>100mL).

Phase B: Handling Workflow

This workflow minimizes the risk of cross-contamination.

HandlingWorkflow Start Start: Weighing Static Neutralize Static (Anti-static Gun) Start->Static Transfer Transfer to Reaction Vessel (Inside Fume Hood) Static->Transfer Solvent Add Solvent (Closed System) Transfer->Solvent Splash Did a Splash Occur? Solvent->Splash Clean Wipe Surfaces with MeOH/Water mixture Splash->Clean No Change IMMEDIATE DOFFING: 1. Remove Outer Nitrile 2. Inspect Inner Laminate 3. Re-glove Splash->Change Yes Finish Waste Disposal (Halogenated Stream) Clean->Finish Change->Clean

Figure 1: Operational workflow emphasizing the critical decision point upon splash exposure.

Phase C: Doffing (The "Beak Method")

Most exposures occur when taking off dirty PPE.

  • Outer Gloves: Pinch the outside of one nitrile glove (wrist area) and peel it off, turning it inside out. Hold it in the gloved hand.

  • Inner Gloves: Slide a finger under the wrist of the remaining nitrile glove and peel it off over the first one.

  • Laminate Removal: Wash the laminate gloves (while wearing them) with soap and water before removing if you plan to reuse them (only if no splash occurred). Otherwise, dispose of them as solid hazardous waste.

Emergency Response: Cyanosis Recognition

If exposure is suspected, speed is critical.

  • Signs: Blue discoloration of fingernails/lips, headache, drowsiness.

  • Immediate Action:

    • Skin: Wash with copious soap and water for 15 minutes.[2] Do not use alcohol (this increases skin permeability).[1]

    • Eyes: Flush for 15 minutes.

    • Medical: Transport to ER immediately. Inform them of "Aniline derivative exposure / Methemoglobinemia risk." Suggest Methylene Blue therapy availability check.

Disposal Strategy

Because of the Carbon-Fluorine bonds, this compound is persistent.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste .

  • Liquid Waste:

    • Strict Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Why? High-temperature incineration (required to break C-F bonds) is more expensive.[1] Mixing this with non-halogenated waste (acetone/ethanol) forces the entire volume to be treated as halogenated, increasing disposal costs and environmental impact.

  • Labeling: clearly mark the tag with "Fluorinated Aniline - Toxic."

References

  • PubChem. 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Fluorinated Anilines.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Aniline: Method 168 (Skin Absorption Guidelines).[1] Available at: [Link][1]

Sources

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